UCL-TRO-1938
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32N6O |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]-4-pyridinyl]amino]-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C27H32N6O/c1-3-31-15-17-32(18-16-31)24-9-7-22(8-10-24)30-26-19-23(11-13-28-26)29-25-6-4-5-21-12-14-33(20(2)34)27(21)25/h4-11,13,19H,3,12,14-18H2,1-2H3,(H2,28,29,30) |
InChI Key |
RPOHONUDGBSZDK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Allosteric Activation of PI3Kα: A Technical Guide to the Mechanism of Action of UCL-TRO-1938
For Immediate Release: A Deep Dive into the Novel Allosteric Activator of Phosphoinositide 3-Kinase Alpha
This technical guide provides an in-depth analysis of the mechanism of action of UCL-TRO-1938, a first-in-class small molecule activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase signaling and therapeutic development.
Executive Summary
This compound is a selective, allosteric activator of PI3Kα, a critical enzyme in the PI3K/AKT/mTOR signaling pathway that governs essential cellular processes such as cell growth, proliferation, and survival.[1][2][3] Unlike conventional approaches that focus on inhibiting this pathway, which is often hyperactivated in cancer, this compound represents a novel strategy to transiently and selectively activate PI3Kα for potential therapeutic benefits in tissue protection and regeneration.[1][2][3] This document will elucidate the unique molecular mechanism of this compound, present key quantitative data on its activity, detail the experimental protocols used for its characterization, and visualize the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as an allosteric activator, binding to a site on the PI3Kα enzyme distinct from the ATP-binding pocket.[1][3] This interaction induces a series of conformational changes in the PI3Kα structure, leading to an enhancement of its catalytic activity.[1][3] The activation is unique in that it augments multiple steps of the PI3Kα catalytic cycle.[1][3]
The primary molecular consequence of PI3Kα activation by this compound is the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.
Allosteric Binding and Conformational Changes
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has revealed that this compound binding induces conformational changes in PI3Kα primarily outside of the ATP-binding site.[1] This allosteric modulation is thought to relieve the inhibitory constraints imposed by the p85 regulatory subunit on the p110α catalytic subunit, facilitating a more active conformation.[1]
Enhancement of the Catalytic Cycle
The activation mechanism of this compound involves the enhancement of several key steps in the enzymatic process:
-
Increased Affinity for ATP: At certain concentrations, this compound has been shown to slightly decrease the Michaelis constant (Km) of PI3Kα for ATP, suggesting it may promote a conformation with higher affinity for this substrate.[1]
-
Enhanced Membrane Binding: this compound promotes the association of PI3Kα with lipid membranes, a crucial step for accessing its substrate, PIP2.[1]
-
Increased Catalytic Rate: The compound increases the catalytic rate constant (kcat) of the enzyme, leading to a more efficient conversion of PIP2 to PIP3.[1]
Quantitative Data Summary
The activity of this compound has been quantified through a variety of biochemical and cell-based assays. The following tables summarize the key parameters.
| Parameter | Value | Assay | Reference |
| EC50 (in vitro) | ~60 µM | In vitro lipid kinase activity | [2][4] |
| EC50 (cellular pAKT) | 2-4 µM | pAKT (S473) levels in MEFs | [4] |
| EC50 (cellular PIP3) | 5 µM | PIP3 levels in MEFs | [4] |
| EC50 (metabolic activity) | ~0.5 µM | Metabolic activity in PI3Kα-WT MEFs | [2] |
| Kd (SPR) | 36 ± 5 µM | Surface Plasmon Resonance | [1][2] |
| Kd (DSF) | 16 ± 2 µM | Differential Scanning Fluorimetry | [1][2] |
Table 1: Summary of this compound In Vitro and Cellular Activity
| Isoform/Kinase | Activity | Assay Type | Reference |
| PI3Kα | Activator | In vitro lipid kinase assay | [1][2] |
| PI3Kβ | No effect | In vitro lipid kinase assay | [1][2] |
| PI3Kδ | No effect | In vitro lipid kinase assay | [1][2] |
| Other Kinases | No relevant inhibition | Kinase profiling screen | [5] |
Table 2: Selectivity Profile of this compound
Signaling Pathway and Experimental Workflows
PI3Kα Signaling Pathway Activated by this compound
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 5. cancertools.org [cancertools.org]
UCL-TRO-1938: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of UCL-TRO-1938, a novel small molecule activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.
Introduction
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. While inhibitors of this pathway have been extensively pursued for cancer therapy, the therapeutic potential of activating PI3K signaling has remained largely unexplored. This compound emerges as a first-in-class small molecule that allosterically activates PI3Kα, offering a unique tool to probe PI3Kα signaling and a potential therapeutic avenue for conditions requiring tissue protection and regeneration.[1][2][3][4][5] This document details the discovery, mechanism of action, and preclinical data associated with this compound.
Discovery and Screening Cascade
The discovery of this compound was the result of a systematic high-throughput screening campaign aimed at identifying activators of PI3Kα.[1] The screening and validation workflow is outlined below.
Mechanism of Action
This compound is an allosteric activator of PI3Kα.[1][2][6][7] It binds to a site on the p110α catalytic subunit outside of the ATP-binding pocket.[1][8] This binding induces a conformational change in the PI3Kα heterodimer, which is thought to relieve the inhibitory constraints imposed by the p85α regulatory subunit on the p110α catalytic subunit.[1][8][9][10][11][12][13] This activation mechanism is distinct from the physiological activation by phosphotyrosine peptides.[1] By enhancing multiple steps of the catalytic cycle, this compound leads to increased production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1][8]
The downstream signaling cascade initiated by this compound-mediated PI3Kα activation is depicted below.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various assays.
Table 1: Biochemical and Biophysical Data
| Parameter | Value | Assay | Reference(s) |
| EC50 (PI3Kα activation) | ~60 µM | In vitro lipid kinase assay | [6][7][14] |
| Kd (binding to PI3Kα) | 36 ± 5 µM | Surface Plasmon Resonance | [1] |
| Kd (binding to PI3Kα) | 16 ± 2 µM | Differential Scanning Fluorimetry | [1] |
Table 2: Cellular Activity Data
| Parameter | Value | Cell Line | Assay | Reference(s) |
| EC50 (pAKT S473 generation) | 2-4 µM | Mouse Embryonic Fibroblasts (MEFs) | Western Blot | [6][15] |
| EC50 (PIP3 production) | 5 µM | Mouse Embryonic Fibroblasts (MEFs) | Mass Spectrometry | [15] |
| EC50 (metabolic activity) | ~0.5 µM | PI3Kα-WT MEFs | CellTiter-Glo | [14] |
Table 3: In Vivo Efficacy Data
| Animal Model | Treatment | Endpoint | Outcome | Reference(s) |
| Mouse Ischemia-Reperfusion Injury | 10 mg/kg, single i.v. dose 15 min prior to reperfusion | Infarct size | Significant reduction in infarct size | [14][15] |
| Rat Sciatic Nerve Crush | 5 µM or 100 µM, single dose or 21-day continuous delivery | Nerve regeneration | Enhanced nerve regeneration | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PI3Kα Lipid Kinase Assay
This assay measures the enzymatic activity of PI3Kα by quantifying the production of PIP3.
-
Reaction Setup: Recombinant PI3Kα is incubated with the test compound (this compound) in a reaction buffer containing phosphatidylinositol 4,5-bisphosphate (PIP2) substrate and ATP.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period.
-
Detection: The amount of PIP3 produced is quantified. This can be achieved through various methods, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or mass spectrometry.
-
Data Analysis: The activity of PI3Kα in the presence of the compound is compared to a vehicle control to determine the percent activation. EC50 values are calculated from dose-response curves.
Microscale Thermophoresis (MST)
MST is used to quantify the binding affinity between this compound and PI3Kα.
-
Sample Preparation: A fluorescently labeled PI3Kα is prepared. A serial dilution of the non-fluorescent ligand (this compound) is made.
-
Binding Reaction: The labeled PI3Kα is mixed with each concentration of this compound and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is applied. The movement of the fluorescently labeled PI3Kα along this gradient is measured.
-
Data Analysis: Changes in the thermophoretic movement upon binding of this compound are plotted against the ligand concentration to determine the dissociation constant (Kd).
Western Blot for pAKT (S473)
This assay determines the activation of the downstream effector AKT in cells treated with this compound.
-
Cell Culture and Treatment: Cells (e.g., A549 or MEFs) are cultured to a desired confluency and then treated with various concentrations of this compound for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated AKT at serine 473 (pAKT S473). A primary antibody for total AKT is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the pAKT and total AKT bands is quantified to determine the relative level of AKT phosphorylation.
In Vivo Ischemia-Reperfusion Mouse Model
This model assesses the cardioprotective effects of this compound.
-
Animal Preparation: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is surgically exposed.
-
Ischemia: The LAD is occluded for a defined period (e.g., 30 minutes) to induce myocardial ischemia.
-
Treatment and Reperfusion: this compound or vehicle is administered intravenously just before the start of reperfusion. The occlusion is then removed, and the heart is reperfused for a set time (e.g., 24 hours).
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area of infarction is measured, typically by staining with triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the area at risk.
In Vivo Sciatic Nerve Crush Rat Model
This model evaluates the neuroregenerative potential of this compound.
-
Surgical Procedure: Rats are anesthetized, and the sciatic nerve is exposed. A crush injury is induced at a specific location on the nerve using calibrated forceps.
-
Treatment: this compound is administered either as a single local injection at the injury site or via continuous delivery using an osmotic minipump implanted subcutaneously.
-
Functional Recovery Assessment: Functional recovery is monitored over several weeks using methods such as walking track analysis to assess the sciatic functional index (SFI).
-
Histological Analysis: At the end of the study, the sciatic nerves are harvested, and histological analysis is performed to assess nerve regeneration, including axon counting and myelination.
Selectivity Profile
This compound demonstrates high selectivity for the PI3Kα isoform. It does not significantly activate other Class I PI3K isoforms (β and δ) or other tested protein and lipid kinases.[1][16] This selectivity is crucial for its potential as a targeted therapeutic agent, minimizing off-target effects.
Therapeutic Potential
The preclinical data for this compound suggest its potential therapeutic application in two main areas:
-
Cardioprotection: The ability of this compound to reduce infarct size in an ischemia-reperfusion injury model indicates its potential as a treatment for acute myocardial infarction.[14][15]
-
Neuroregeneration: The enhancement of nerve regeneration in a sciatic nerve crush model suggests that this compound could be developed as a therapy for peripheral nerve injuries.[14]
Conclusion
This compound is a novel and selective small molecule activator of PI3Kα with a unique allosteric mechanism of action. Its discovery and preclinical development have demonstrated its potential in cardioprotection and neuroregeneration. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the biology of PI3Kα and the therapeutic potential of its activation. Further investigation into the efficacy and safety of this compound in more advanced preclinical models is warranted to pave the way for potential clinical translation.
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration [ideas.repec.org]
- 5. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration [genedata.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. The mechanism of PI3Kα activation at the atomic level - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Activation of PI3Kα by physiological effectors and by oncogenic mutations: structural and dynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. cancertools.org [cancertools.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCL-TRO-1938 has been identified as a first-in-class, potent, and selective small molecule activator of Phosphoinositide 3-kinase alpha (PI3Kα), a critical effector in growth factor signaling pathways.[1][2] Unlike the vast majority of research which has focused on PI3K inhibitors for conditions like cancer, this compound represents a novel approach to harness the therapeutic potential of activating this pathway for applications such as tissue protection and regeneration.[1][2] This document provides a comprehensive overview of the primary cellular target of this compound, its mechanism of action, downstream signaling effects, and relevant experimental data and protocols.
Primary Cellular Target: PI3Kα
The primary and direct cellular target of this compound is the PI3Kα (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha) isoform, encoded by the PIK3CA gene.[3] this compound is highly selective for PI3Kα over other PI3K isoforms (PI3Kβ, PI3Kδ, PI3Kγ, PI3K-C2α, and VPS34) and other related kinases.[1][4]
Mechanism of Action
This compound functions as an allosteric activator .[1][5][6] Its mechanism is distinct from physiological activation by phosphorylated tyrosine motifs.[1] Key aspects of its mechanism include:
-
Allosteric Binding: It binds to a site on the PI3Kα enzyme that is separate from the ATP-binding pocket.[1] This is evidenced by the fact that its activity can be fully inhibited by ATP-competitive PI3Kα inhibitors like BYL719.[1][4]
-
Conformational Changes: Binding of this compound induces both local and global conformational changes in the PI3Kα structure.[1][7] This includes the repositioning of the activation loop and pivoting of the helical domain, which facilitates the enzyme's catalytic activity.[1][7]
-
Enhanced Catalytic Cycle: The compound enhances multiple steps of the PI3Kα catalytic cycle, leading to a more active enzyme.[1][2]
-
Synergistic Activation: When combined with phosphopeptides (pY) that mimic physiological activation, this compound shows a synergistic effect, indicating it works through a complementary mechanism.[1]
Quantitative Data
The following tables summarize the key quantitative metrics for this compound's interaction with its target and its effects in cellular assays.
| Parameter | Value | Assay Type |
| EC₅₀ (In Vitro Activity) | ~60 µM | Lipid Kinase Activity Assay |
| K_d (Binding Affinity) | 16 ± 2 µM | Differential Scanning Fluorimetry |
| K_d (Binding Affinity) | 36 ± 5 µM | Surface Plasmon Resonance (SPR) |
| Parameter | Value | Cell/Assay Type |
| EC₅₀ (PIP₃ Production) | ~5 µM | Mass Spectrometry in Mouse Embryonic Fibroblasts (MEFs) |
| EC₅₀ (pAkt S473 Phosphorylation) | ~2-4 µM | Western Blot in MEFs |
| EC₅₀ (Metabolic Activity) | ~0.5 µM | CellTiter-Glo in MEFs (24h treatment) |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound activates the canonical PI3Kα signaling pathway. By binding to and allosterically activating PI3Kα at the plasma membrane, it enhances the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to produce the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[1] PIP₃ then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), leading to the phosphorylation of a wide range of substrates that promote cell survival, proliferation, and growth.[5]
Caption: this compound activates the PI3Kα/Akt signaling pathway.
Experimental Workflow: Assessing Cellular PI3Kα Activation
A common workflow to determine the cellular activity of this compound involves treating cells (e.g., Mouse Embryonic Fibroblasts) with the compound and measuring the downstream consequences of PI3Kα activation, such as the phosphorylation of Akt.
Caption: Experimental workflow for measuring p-Akt levels via Western Blot.
Detailed Experimental Protocols
In Vitro Lipid Kinase Activity Assay
Objective: To determine the direct effect of this compound on the enzymatic activity of purified PI3Kα.
Materials:
-
Purified recombinant PI3Kα enzyme.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM DTT).
-
PIP₂ substrate vesicles.
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).
-
This compound at various concentrations.
-
96-well assay plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into the kinase reaction buffer.
-
In a 96-well plate, add the PI3Kα enzyme to the reaction buffer.
-
Add the this compound dilutions to the wells containing the enzyme and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP (e.g., [γ-³²P]ATP).
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 4M HCl).
-
Extract the lipid products (PIP₃).
-
Quantify the amount of radiolabeled PIP₃ produced using scintillation counting or measure the remaining ATP via luminescence if using the ADP-Glo™ kit.
-
Plot the activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀.
Cellular Western Blot for Akt Phosphorylation
Objective: To measure the activation of downstream PI3Kα signaling in cells by assessing the phosphorylation status of Akt.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or other relevant cell lines.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 40 minutes).[5]
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pAkt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Summary and Conclusion
This compound is a unique chemical tool that selectively activates PI3Kα through an allosteric mechanism.[1] This activation leads to canonical downstream signaling through Akt, promoting cellular responses like proliferation and survival.[5][8] Its demonstrated efficacy in preclinical models for cardioprotection and nerve regeneration highlights the therapeutic potential of PI3Kα activation, opening a new avenue in a field historically dominated by kinase inhibitors.[1][8]
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancertools.org [cancertools.org]
- 4. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. axonmedchem.com [axonmedchem.com]
UCL-TRO-1938: A Technical Guide to the First-in-Class PI3Kα Selective Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL-TRO-1938 is a first-in-class small molecule, allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα), a critical node in growth factor signaling pathways.[1][2][3] Unlike the vast majority of research focused on PI3K inhibitors for oncology, this compound represents a paradigm shift, offering a tool to explore the therapeutic potential of transient PI3Kα activation.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an allosteric activator of PI3Kα.[1][4] It binds to a site distinct from the ATP-binding pocket, inducing conformational changes that enhance multiple steps in the enzyme's catalytic cycle.[1][4] This unique mechanism leads to the activation of both wild-type and oncogenic mutants of PI3Kα.[4] The activation of PI3Kα by this compound leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits downstream effectors, most notably the serine/threonine kinase Akt.[4] This results in the phosphorylation and activation of Akt, which in turn mediates a cascade of cellular responses including cell proliferation, survival, and growth.[1][5]
Signaling Pathway
The activation of the PI3Kα/Akt pathway by this compound is a critical event in its biological activity. The simplified signaling cascade is depicted below.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a snapshot of its potency and binding characteristics.
Table 1: In Vitro Activity and Binding Affinity
| Parameter | Value | Method |
| EC50 (PI3Kα) | ~60 µM | In vitro lipid kinase activity[1][6] |
| Kd (PI3Kα) | 36 ± 5 µM | Surface Plasmon Resonance (SPR)[6] |
| Kd (PI3Kα) | 16 ± 2 µM | Differential Scanning Fluorimetry (DSF)[6] |
Table 2: Cellular Activity
| Parameter | Cell Type | Value | Method |
| EC50 (Metabolic Activity) | PI3Kα-WT MEFs (24h) | ~0.5 µM | CellTiter-Glo®[5] |
| EC50 (p-Akt S473) | Rodent and human cells | 2-4 µM | Western Blot[7][8] |
| EC50 (PIP3 increase) | Mouse Embryonic Fibroblasts | 5 µM | Mass Spectrometry[7][8] |
Table 3: Kinase Selectivity Profile
This compound exhibits high selectivity for PI3Kα. In a broad kinase profiling screen against 133 protein kinases and 7 lipid kinases, this compound (at 1 µM) showed minimal off-target activity.[1][9]
| Kinase Family | Activity | Notes |
| PI3K Class I | Selective for PI3Kα | No significant activation of PI3Kβ or PI3Kδ observed.[2][6] |
| Other Protein Kinases | Minimal Inhibition | No relevant inhibition of 133 other protein kinases.[9] |
| Other Lipid Kinases | Minimal Inhibition | No relevant inhibition of 7 other lipid kinases.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary literature and should be adapted as necessary for specific experimental conditions.
Biochemical Assays
1. In Vitro PI3Kα Lipid Kinase Assay
This assay measures the enzymatic activity of PI3Kα by quantifying the production of ADP.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.
-
Procedure:
-
Prepare a reaction mixture containing PI3Kα enzyme, the lipid substrate (e.g., PIP2), and this compound at various concentrations in a kinase buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer according to the manufacturer's protocol.
-
Calculate EC50 values from the dose-response curves.
-
2. Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of this compound to PI3Kα.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of interactions.
-
Procedure:
-
Immobilize recombinant PI3Kα onto a sensor chip.
-
Flow solutions of this compound at various concentrations over the chip surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the data to a suitable binding model to determine the equilibrium dissociation constant (Kd).
-
3. Differential Scanning Fluorimetry (DSF)
DSF assesses the thermal stability of PI3Kα in the presence of this compound to confirm binding.
-
Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding.
-
Procedure:
-
Mix purified PI3Kα with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of this compound.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Determine the Tm for each concentration.
-
The shift in Tm (ΔTm) indicates ligand binding.
-
Cell-Based Assays
1. Western Blot for Phospho-Akt (Ser473)
This assay quantifies the activation of the PI3K pathway in cells by measuring the phosphorylation of its downstream effector, Akt.
-
Principle: Specific antibodies are used to detect the total and phosphorylated forms of Akt in cell lysates separated by SDS-PAGE.
-
Procedure:
-
Culture cells (e.g., MEFs, A549) to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Akt (S473) and total Akt.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3K | 2919575-27-0 | Invivochem [invivochem.com]
- 3. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancertools.org [cancertools.org]
- 8. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 9. This compound | Selective PI3Kα allosteric activator | TargetMol [targetmol.com]
An In-depth Technical Guide on the Allosteric Activation of PI3Kα by UCL-TRO-1938
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric activation of Phosphoinositide 3-kinase alpha (PI3Kα) by the small molecule activator, UCL-TRO-1938. This document details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to characterize this interaction.
Introduction to PI3Kα and the Novel Activator this compound
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The alpha isoform of PI3K, PI3Kα (encoded by the PIK3CA gene), is a key effector of growth factor signaling. While inhibitors of the PI3K pathway have been extensively developed for cancer therapy, the therapeutic potential of activating this pathway, particularly for tissue protection and regeneration, remains an underexplored area of drug development.[2][3]
This compound is a novel, small-molecule allosteric activator of PI3Kα.[3] It selectively enhances the activity of the PI3Kα isoform through a unique mechanism, distinguishing it from physiological activators.[1][4] This compound has demonstrated potential in preclinical models for cardioprotection and neuroregeneration, highlighting the therapeutic promise of targeted kinase activation.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with PI3Kα.
Table 1: Binding Affinity and Activation Potency of this compound for PI3Kα
| Parameter | Value (µM) | Method | Reference |
| Kd | 36 ± 5 | Surface Plasmon Resonance (SPR) | [5] |
| Kd | 16 ± 2 | Differential Scanning Fluorimetry (DSF) | [5] |
| EC50 (in vitro) | ~60 | In vitro lipid kinase activity | |
| EC50 (cellular, pAKT) | 2 - 4 | pAKT production in cells | |
| EC50 (cellular, PIP3) | 5 | PIP3 production in cells | |
| EC50 (cellular, ATP content) | 0.5 | ATP content in MEFs (24h) |
Table 2: Selectivity of this compound
| PI3K Isoform | Activity | Reference |
| PI3Kα | Activator | [1][4] |
| PI3Kβ | No significant activity | [4] |
| PI3Kδ | No significant activity | [4] |
| Other Kinases | No relevant inhibition in a kinase profiling screen |
Mechanism of Allosteric Activation
This compound activates PI3Kα through a distinct allosteric mechanism that enhances multiple steps of the enzyme's catalytic cycle.[3] This activation is synergistic with the physiological activation by phosphopeptides (pY), indicating a different mode of action. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has revealed that this compound induces both local and global conformational changes in the PI3Kα structure.[3] A key aspect of its mechanism is the repositioning of the activation loop, which facilitates productive phosphotransfer to its substrate, PIP2.[4]
Signaling Pathway and Mechanism of Action Diagrams
Caption: PI3Kα Signaling Pathway and Allosteric Activation by this compound.
Caption: Proposed Mechanism of this compound Action on PI3Kα.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro PI3Kα Lipid Kinase Assay
This assay measures the enzymatic activity of PI3Kα by quantifying the production of ADP.
Experimental Workflow:
Caption: Workflow for the In Vitro PI3Kα Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant human PI3Kα (p110α/p85α) in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% C12E10, 2 mM DTT, 10 mM MgCl₂).
-
Prepare lipid vesicles containing the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Add serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3Kα enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate to each well.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of activation for each concentration of this compound relative to the vehicle control.
-
Plot the percent activation against the logarithm of the activator concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of this compound to PI3Kα in a label-free, real-time manner.
Protocol:
-
Immobilization:
-
Covalently immobilize purified PI3Kα onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to observe association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
-
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is used to assess the binding of this compound to PI3Kα by measuring changes in the protein's thermal stability.
Protocol:
-
Reaction Setup:
-
In a 96- or 384-well PCR plate, mix purified PI3Kα with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the midpoint of the unfolding transition, for each condition.
-
The change in Tm (ΔTm) in the presence of this compound compared to the control is indicative of ligand binding and stabilization.
-
Cellular Assay for AKT Phosphorylation (Western Blot)
This assay measures the activation of the PI3K pathway in a cellular context by detecting the phosphorylation of the downstream effector AKT at Serine 473.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., mouse embryonic fibroblasts - MEFs) in appropriate growth medium.
-
Serum-starve the cells overnight to reduce basal PI3K pathway activity.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (Ser473).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT and/or loading control signal.
-
Conclusion
This compound represents a significant advancement in the field of kinase modulation, offering a selective tool to probe the therapeutic potential of PI3Kα activation. Its unique allosteric mechanism of action and demonstrated efficacy in preclinical models of tissue protection and regeneration open new avenues for drug discovery and development. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further exploring the biology of PI3Kα and the therapeutic applications of its activation.
References
In Vitro Characterization of UCL-TRO-1938: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCL-TRO-1938 is a novel, small-molecule, allosteric activator of the phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1][2][3][4][5][6][7][8][9] This document provides a comprehensive technical overview of the in vitro characterization of this compound, summarizing its biochemical activity, cellular effects, and mechanism of action. Detailed experimental methodologies are provided for key assays, and signaling pathways are visually represented. The data presented herein is compiled from foundational studies to serve as a resource for researchers investigating PI3Kα signaling and its therapeutic modulation.
Biochemical Profile and Selectivity
This compound is distinguished by its selective activation of PI3Kα. Unlike physiological activators, it functions through a unique allosteric mechanism, binding outside the ATP-binding pocket and inducing conformational changes that enhance multiple steps of the enzyme's catalytic cycle.[1][3][4][7] This mode of action differentiates it from activation mediated by phosphopeptides.[1][3]
Quantitative Biochemical Data
The following table summarizes the key quantitative metrics defining the interaction of this compound with PI3Kα in biochemical assays.
| Parameter | Value | Method |
| EC50 (PI3Kα activation) | ~60 µM | In vitro lipid kinase activity assay |
| Kd (Binding Affinity to PI3Kα) | 36 ± 5 µM | Surface Plasmon Resonance (SPR) |
| 16 ± 2 µM | Differential Scanning Fluorimetry (DSF) |
Table 1: Summary of in vitro biochemical parameters for this compound.
Isoform Selectivity
This compound demonstrates high selectivity for the PI3Kα isoform over other Class IA PI3Ks, such as PI3Kβ and PI3Kδ, as well as other protein and lipid kinases.[1][3][4][6][7]
Cellular Characterization
In cellular contexts, this compound transiently activates the PI3K signaling pathway in a variety of rodent and human cell lines.[1][4][5][6][7] This activation leads to downstream cellular responses, including proliferation and neurite outgrowth.[1][2][5][9][10]
Quantitative Cellular Data
The table below presents the effective concentrations of this compound required to elicit key cellular responses.
| Cellular Endpoint | Effective Concentration (EC50) | Cell Type / Context |
| Increased Metabolic Activity | ~0.5 µM (24h treatment) | PI3Kα-WT Mouse Embryonic Fibroblasts (MEFs) |
| pAkt (S473) Production | 2 - 4 µM | Various cell lines |
| PIP3 Production | 5 µM | Various cell lines |
Table 2: Summary of in vitro cellular parameters for this compound.
Signaling Pathway and Mechanism of Action
This compound directly targets and allosterically activates PI3Kα, a critical node in growth factor signaling. The activation of PI3Kα initiates a well-defined downstream signaling cascade.
Caption: PI3Kα signaling pathway activated by this compound.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize this compound.
In Vitro Lipid Kinase Activity Assay
This assay quantifies the enzymatic activity of PI3Kα in the presence of this compound.
-
Reaction Setup : Reactions are performed in a 384-well plate format.
-
Component Mixture : The reaction mixture contains the PI3Kα enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of this compound. The final DMSO concentration is kept constant across all wells.
-
Initiation : The reaction is initiated by the addition of ATP.
-
Incubation : The plate is incubated at room temperature for a defined period.
-
Termination and Detection : The reaction is stopped, and the amount of product (PIP3) is quantified. This is often achieved using a fluorescence polarization assay, where a fluorescently labeled PIP3-binding protein is used, and the change in polarization is proportional to the amount of PIP3 produced.
-
Data Analysis : The EC50 value is determined by plotting the enzyme activity against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding affinity (Kd) of this compound to PI3Kα.
-
Immobilization : Recombinant PI3Kα protein is immobilized on the surface of an SPR sensor chip.
-
Analyte Injection : A series of this compound solutions at different concentrations are flowed over the chip surface.
-
Binding Measurement : The binding of this compound to the immobilized PI3Kα is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Dissociation : A buffer solution is flowed over the chip to measure the dissociation of the compound.
-
Data Analysis : The association and dissociation rates are calculated from the sensorgram data. The equilibrium dissociation constant (Kd) is then derived from these rates.
Cellular pAkt (S473) Western Blot
This assay determines the ability of this compound to activate the PI3K pathway in cells by measuring the phosphorylation of a key downstream effector, Akt.
-
Cell Culture and Starvation : Cells (e.g., A549) are cultured to a suitable confluency and then serum-starved overnight to reduce basal PI3K signaling.
-
Compound Treatment : Cells are treated with varying concentrations of this compound for a specified time (e.g., 40 minutes).
-
Cell Lysis : Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is probed with primary antibodies specific for phosphorylated Akt (S473) and total Akt.
-
Detection : Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis : The band intensities for pAkt and total Akt are quantified, and the ratio of pAkt to total Akt is calculated to determine the level of pathway activation.
Caption: General experimental workflow for this compound characterization.
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. axonmedchem.com [axonmedchem.com]
- 6. cancertools.org [cancertools.org]
- 7. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 9. This compound | Selective PI3Kα allosteric activator | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Foundational Studies on UCL-TRO-1938 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies on UCL-TRO-1938, a novel small molecule activator of Phosphoinositide 3-kinase alpha (PI3Kα). This compound, also known as 1938, represents a significant advancement in the modulation of the PI3K signaling pathway, offering a unique mechanism for pathway activation with therapeutic potential in tissue protection and regeneration.[1][2][3] This document outlines the core findings related to its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Concepts: Mechanism of Action
This compound is a potent and selective allosteric activator of the PI3Kα isoform.[4] Unlike physiological activation which often relies on the release of inhibitory interactions, this compound functions through a unique mechanism by enhancing multiple steps of the PI3Kα catalytic cycle.[1][3][5] This allosteric modulation induces both local and global conformational changes in the PI3Kα structure.[1][3][5]
The binding of this compound repositions the activation loop of PI3Kα, which facilitates productive phosphotransfer to its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).[1][5] Furthermore, it causes a pivoting of the helical domain, which brings the ATP-binding loop and the N-lobe of the kinase domain closer to the ATP-binding pocket.[1][5] This compound is selective for PI3Kα over other PI3K isoforms such as PI3Kβ and PI3Kδ.[1] The activation of PI3Kα by this compound is transient and leads to downstream cellular responses including proliferation and neurite outgrowth.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as determined in foundational in vitro and cellular studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Assay Method |
| EC50 (PI3Kα activation) | ~60 µM | In vitro lipid kinase activity |
| Kd (binding to PI3Kα) | 36 ± 5 µM | Surface Plasmon Resonance (SPR) |
| Kd (binding to PI3Kα) | 16 ± 2 µM | Differential Scanning Fluorimetry |
Table 2: Cellular Potency and Downstream Effects
| Parameter | Value | Cell Type | Assay Method |
| EC50 (PIP3 production) | 5 µM | Mouse Embryonic Fibroblasts (MEFs) | Mass Spectrometry |
| EC50 (pAkt S473 levels) | 2-4 µM | Mouse Embryonic Fibroblasts (MEFs) | Western Blot/Immunofluorescence |
| EC50 (ATP content increase) | 0.5 µM | Mouse Embryonic Fibroblasts (MEFs) | CellTiter-Glo (24h) |
Signaling Pathway Visualization
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: this compound allosterically activates PI3Kα, leading to the phosphorylation of PIP2 to PIP3 and subsequent activation of the Akt signaling pathway, resulting in various cellular responses.
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational studies of this compound.
In Vitro PI3Kα Lipid Kinase Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of PI3Kα.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
This compound
-
PIP2 substrate
-
ATP (containing γ-³²P-ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and chamber
-
Phosphorimager system
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, PI3Kα enzyme, and the PIP2 substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and incubate for a specified period at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids using a chloroform/methanol extraction method.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Separate the lipids by developing the TLC plate in an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radiolabeled PIP3 product using a phosphorimager.
-
Plot the quantified activity against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Cellular p-Akt (S473) Western Blotting
Objective: To assess the activation of the downstream effector Akt in cells treated with this compound.
Materials:
-
Cell line (e.g., Mouse Embryonic Fibroblasts - MEFs)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt S473, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt S473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for screening and validating a small molecule activator of PI3Kα like this compound.
Caption: The discovery workflow for this compound, from initial high-throughput screening to medicinal chemistry optimization and cellular validation.[1]
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. axonmedchem.com [axonmedchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cancertools.org [cancertools.org]
Unveiling the Mechanism of UCL-TRO-1938: A Deep Dive into Akt Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of UCL-TRO-1938 on Akt phosphorylation. This compound is a novel small molecule that has garnered significant interest for its unique mechanism of action as a selective, allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4] This document details the signaling pathway, presents quantitative data from key experiments, and outlines the methodologies used to elucidate the compound's effects, providing a crucial resource for researchers in cell signaling and drug development.
Core Mechanism: Allosteric Activation of PI3Kα
This compound functions as a potent and selective activator of the PI3Kα isoform.[1][4][5] Unlike physiological activators, it binds to an allosteric site on the enzyme, inducing a conformational change that enhances its catalytic activity.[1][6][4] This activation is specific to PI3Kα, with no significant effect on other PI3K isoforms such as PI3Kβ, PI3Kδ, PI3Kγ, or the related kinases mTOR and DNA-PK.[1][3] The activation of PI3Kα by this compound leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] This increase in PIP3 at the plasma membrane is a critical upstream event for the activation of various downstream signaling pathways, most notably the Akt signaling cascade.
Impact on Akt Phosphorylation
The primary consequence of PI3Kα activation by this compound is the subsequent phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B). The increased levels of PIP3 recruit both Akt and its upstream kinase, PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2). The phosphorylation at Serine 473 (pAktS473) is a widely used biomarker for the activation of the PI3K/Akt signaling pathway.
Experimental data has consistently demonstrated that this compound induces a dose-dependent increase in the phosphorylation of Akt at Serine 473 in various cell types, including human and rodent cells.[1][2] This effect is rapid, with detectable increases in pAktS473 occurring within minutes of treatment.[7] Furthermore, the stimulatory effect of this compound on Akt phosphorylation is entirely dependent on the presence of PI3Kα, as demonstrated in studies using PI3Kα-knockout (KO) mouse embryonic fibroblasts (MEFs).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound.
| Parameter | Value | Assay Type | Cell Type/System | Reference |
| EC50 (PI3Kα activity) | ~60 µM | In vitro lipid kinase activity | Purified enzyme | [2][3] |
| EC50 (Akt Phosphorylation) | 2-4 µM | Cellular pAktS473 levels | Mouse Embryonic Fibroblasts (MEFs) | [8][3][5] |
| EC50 (PIP3 Production) | 5 µM | Cellular PIP3 levels | Mouse Embryonic Fibroblasts (MEFs) | [8][5] |
| EC50 (Metabolic Activity) | ~0.5 µM | ATP content (CellTiter-Glo) | Mouse Embryonic Fibroblasts (MEFs) | [8][3][5] |
| Kd (PI3Kα binding) | 16 ± 2 µM | Differential Scanning Fluorimetry | Purified enzyme | [6] |
| Kd (PI3Kα binding) | 36 ± 5 µM | Surface Plasmon Resonance | Purified enzyme | [1][6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for assessing its impact on Akt phosphorylation.
Caption: Signaling pathway of this compound-induced Akt phosphorylation.
Caption: Experimental workflow for analyzing Akt phosphorylation.
Experimental Protocols
The following provides a generalized methodology for assessing the effect of this compound on Akt phosphorylation, based on common laboratory practices.
1. Cell Culture and Treatment:
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) with wild-type (WT) or knockout (KO) PI3Kα, or human cell lines such as A549, are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, cells are often serum-starved for a period (e.g., 4-24 hours) to reduce basal levels of Akt phosphorylation.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture media at various concentrations (for dose-response experiments) or for different durations (for time-course experiments). A vehicle control (DMSO alone) is run in parallel.
2. Western Blotting for pAkt Detection:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for phosphorylated Akt at Serine 473 (pAktS473). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To account for any variations in protein loading, the membrane is typically stripped and re-probed with an antibody against total Akt. The pAktS473 signal is then normalized to the total Akt signal.
3. In Vitro Kinase Assay:
-
Reaction Components: Purified recombinant PI3Kα enzyme is incubated with a reaction buffer containing ATP and the lipid substrate PIP2.
-
Treatment: this compound is added to the reaction mixture at various concentrations.
-
Detection of PIP3: The production of PIP3 is measured, often using a fluorescence polarization assay or by mass spectrometry.
Conclusion
This compound is a valuable research tool for probing the PI3Kα signaling pathway. Its ability to selectively activate PI3Kα and consequently induce robust Akt phosphorylation provides a unique mechanism for studying the downstream consequences of activating this critical cellular pathway. The data and protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage this compound in their work. The distinct allosteric mechanism of this compound may also pave the way for novel therapeutic strategies aimed at modulating PI3K activity for various pathological conditions.
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 4. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancertools.org [cancertools.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. WO2023041905A1 - Aminopyridines servant d'activateurs de la pi3-kinase - Google Patents [patents.google.com]
- 8. axonmedchem.com [axonmedchem.com]
Unlocking Cardioprotection: A Technical Guide to the PI3Kα Activator UCL-TRO-1938
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the novel small molecule, UCL-TRO-1938, a selective allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα). This compound has demonstrated significant cardioprotective effects in preclinical models of ischemia-reperfusion injury (IRI), offering a promising new therapeutic avenue for mitigating the damage caused by heart attacks.[1][2][3] This document details the mechanism of action, key experimental data, and the methodologies used to characterize its cardioprotective efficacy.
Core Mechanism of Action
This compound functions as a potent and selective allosteric activator of PI3Kα.[4][5] Unlike physiological activators, it directly enhances the catalytic activity of the p110α subunit of PI3Kα, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[3][6] This accumulation of PIP3 serves as a crucial second messenger, initiating a downstream signaling cascade that is central to cell survival and proliferation.[3][6]
A key effector in this pathway is the serine/threonine kinase Akt (also known as Protein Kinase B). The elevated levels of PIP3 recruit Akt to the cell membrane, where it is subsequently phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and promoting pro-survival pathways. This targeted activation of the PI3Kα/Akt signaling axis is the foundation of this compound's cardioprotective effects.
Signaling Pathway Diagram
Caption: this compound signaling pathway to cardioprotection.
Quantitative Data Summary
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Method | Reference |
| PI3Kα EC50 | ~60 µM | In vitro lipid kinase activity | [3][7] |
| PI3Kα Kd | 36 ± 5 µM | Surface Plasmon Resonance | [3] |
| PI3Kα Kd | 16 ± 2 µM | Differential Scanning Fluorimetry | [3] |
| Cellular EC50 (p-Akt) | 2-4 µM | Western Blot in MEFs | [7] |
| Cellular EC50 (PIP3) | 5 µM | Mass Spectrometry in MEFs | [7] |
| Cellular EC50 (Metabolic Activity) | ~0.5 µM | CellTiter-Glo in MEFs (24h) | [4] |
Table 2: Cardioprotective Effects of this compound in a Mouse Model of Ischemia-Reperfusion Injury
| Treatment Group | Infarct Size (% of Area at Risk) | Model | Reference |
| Vehicle | (Control level) | Mouse model of I/R | [4] |
| This compound (10 mg/kg, i.v.) | Significantly reduced | Mouse model of I/R | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the core experimental protocols employed in the evaluation of this compound.
In Vivo Myocardial Ischemia-Reperfusion Injury (IRI) Model
A widely used and reproducible surgical model in mice is utilized to mimic the conditions of a heart attack and subsequent reperfusion.[6]
Objective: To induce a controlled and transient myocardial infarction to assess the cardioprotective effects of this compound.
Procedure:
-
Anesthesia and Ventilation: Mice are anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.
-
Surgical Exposure: A thoracotomy is performed to expose the heart.
-
LAD Ligation: The left anterior descending (LAD) coronary artery is identified and ligated with a suture. Successful ligation is confirmed by the visible blanching of the myocardial tissue in the area at risk.
-
Ischemia: The LAD remains occluded for a defined period, typically 30-60 minutes, to induce ischemia.
-
Reperfusion: The suture is removed to allow blood flow to be restored to the previously ischemic myocardium.
-
Drug Administration: this compound or a vehicle control is typically administered intravenously at a specific time point, often just before or at the onset of reperfusion.[4]
-
Post-operative Care: The chest is closed, and the animal is allowed to recover.
Quantification of Myocardial Infarct Size
The extent of myocardial damage is quantified to determine the efficacy of the cardioprotective intervention.
Objective: To measure the area of infarcted (dead) tissue relative to the area at risk (the region of the heart that was ischemic).
Procedure:
-
Heart Extraction: After a set reperfusion period (e.g., 24 hours), the animal is euthanized, and the heart is excised.
-
Delineation of Area at Risk: The LAD is re-ligated, and a dye such as Evans Blue is perfused through the aorta. The perfused, non-ischemic tissue will stain blue, leaving the area at risk unstained.
-
Tissue Slicing: The heart is frozen and sliced into uniform sections.
-
TTC Staining: The heart slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC).[1][8] Viable myocardial tissue, containing active dehydrogenase enzymes, reduces the TTC to a red formazan precipitate. Infarcted tissue, lacking these enzymes, remains a pale white or tan color.[8][9]
-
Imaging and Analysis: The stained heart slices are imaged, and the areas of the left ventricle, the area at risk, and the infarcted tissue are quantified using image analysis software. The infarct size is typically expressed as a percentage of the area at risk.
Western Blotting for Akt Phosphorylation
This technique is used to assess the activation of the PI3Kα signaling pathway in response to this compound.
Objective: To detect and quantify the levels of phosphorylated Akt (p-Akt) as a marker of PI3Kα pathway activation.
Procedure:
-
Protein Extraction: Cell or tissue samples are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-p-Akt Ser473).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is detected. The intensity of the bands corresponding to p-Akt is quantified and often normalized to the levels of total Akt.
Mass Spectrometry for PIP3 Quantification
This highly sensitive method is used to directly measure the product of PI3Kα activity.
Objective: To quantify the levels of PIP3 in cells following treatment with this compound.
Procedure:
-
Lipid Extraction: Lipids are extracted from cell samples using a solvent-based method.
-
Derivatization (optional): In some protocols, lipids may be derivatized to enhance their detection by mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The lipid extract is injected into a liquid chromatography system coupled to a mass spectrometer. The different lipid species are separated by the LC column before being ionized and detected by the mass spectrometer.
-
Quantification: The amount of PIP3 is determined by comparing its signal to that of a known amount of an internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
References
- 1. Histochemical assessment of early myocardial infarction using 2,3,5-triphenyltetrazolium chloride in blood-perfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. 2,3,5-Triphenyl Tetrazolium Chloride (TTC): A Dye to Detect Acute Myocardial Infarction in Cases of Sudden Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Technical Guide to UCL-TRO-1938: A Novel PI3Kα Activator for Neuroregeneration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
UCL-TRO-1938 is a first-in-class small molecule, allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] This molecule represents a paradigm shift in the therapeutic targeting of the PI3K pathway, which has traditionally focused on inhibition for oncology indications.[1][3] By selectively activating PI3Kα, this compound promotes key cellular processes involved in tissue repair and regeneration.[1][3] Preclinical studies have demonstrated its potential in promoting neurite outgrowth and enhancing nerve regeneration in vivo following injury.[1][2][4] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its evaluation in neuroregeneration studies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Source |
| EC50 (PI3Kα activation) | ~60 µM | In vitro lipid kinase activity | [1][2][5] |
| Binding Affinity (Kd) | 36 ± 5 µM | Surface Plasmon Resonance | [1][5] |
| 16 ± 2 µM | Differential Scanning Fluorimetry | [1][5] | |
| Cellular EC50 (Metabolic Activity) | ~0.5 µM | MEF cells, 24h | [1][2] |
| Cellular EC50 (pAkt induction) | 2-4 µM | Various cell lines | [6] |
| Cellular EC50 (PIP3 production) | 5 µM | Mass spectrometry in cells | [6] |
| Selectivity | Selective for PI3Kα over PI3Kβ and PI3Kδ | Biochemical assays | [1] |
Table 2: In Vivo Efficacy of this compound in a Neuroregeneration Model
| Animal Model | Treatment Protocol | Outcome | Source |
| Rat Sciatic Nerve Crush | Local administration of 5 µM or 100 µM this compound | Enhanced nerve regeneration and increased neurite outgrowth in dissociated DRG cultures.[2][4] | [1][4] |
| Single dose for 21 days | Significantly increased recovery of the tibialis anterior muscle activity. | [4][7] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric activator of PI3Kα.[1][3] It binds to a site distinct from the ATP-binding pocket, inducing conformational changes that enhance multiple steps of the enzyme's catalytic cycle.[1][3][5] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, proliferation, and growth, which are crucial for neuroregeneration.
Figure 1. PI3Kα signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PI3Kα Lipid Kinase Assay
This protocol assesses the direct effect of this compound on PI3Kα enzymatic activity.
-
Reagents and Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
This compound (stock solution in DMSO)
-
PIP2 substrate vesicles
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of diluted this compound or vehicle (DMSO).
-
Add 10 µL of PI3Kα enzyme solution to each well.
-
Add 10 µL of PIP2 substrate vesicles.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (containing [γ-³²P]ATP for radiometric assay or cold ATP for ADP-Glo™).
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction according to the chosen detection method (e.g., adding 8M HCl for radiometric assay).
-
Quantify the generated PIP3 (radiolabeled) or ADP (luminescence).
-
Plot the activity against the logarithm of this compound concentration and fit to a dose-response curve to determine the EC50.
-
Cellular pAkt Western Blot Assay
This protocol measures the activation of the PI3K pathway in cells by detecting the phosphorylation of Akt.
-
Reagents and Materials:
-
Dorsal Root Ganglion (DRG) neurons or other relevant cell line
-
Cell culture medium (e.g., Neurobasal medium with B27 supplement)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with varying concentrations of this compound (e.g., 1-30 µM) for 40 minutes.[4]
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-pAkt antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-Akt antibody for loading control.
-
Quantify band intensities to determine the pAkt/total Akt ratio.
-
In Vivo Sciatic Nerve Crush Model
This protocol evaluates the neuroregenerative efficacy of this compound in a rodent model of peripheral nerve injury.
-
Animals and Surgical Procedure:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Anesthetize the animal and shave the lateral aspect of the thigh.
-
Make a small incision and expose the sciatic nerve through blunt dissection of the biceps femoris muscle.
-
Gently crush the nerve 10 mm proximal to the trifurcation for 30 seconds using fine forceps.
-
Close the muscle and skin layers with sutures.
-
-
Drug Administration:
-
Immediately following the crush injury, locally administer this compound.
-
Prepare the compound in a suitable vehicle (e.g., dissolved in DMSO and diluted in saline with a co-solvent like SBE-β-CD).[4]
-
Inject a small volume (e.g., 2-5 µL) of this compound solution (e.g., at 5 µM or 100 µM) directly into the crush site using a microsyringe.[4]
-
Administer a single dose.[4]
-
-
Functional Recovery Assessment (Walking Track Analysis):
-
Perform assessments pre-surgery and at weekly intervals post-surgery for up to 21 days.
-
Coat the hind paws of the rat with non-toxic ink.
-
Allow the animal to walk down a narrow track lined with paper.
-
Measure the print length (PL), toe spread (TS), and intermediary toe spread (IT) for both the experimental (E) and normal (N) paws.
-
Calculate the Sciatic Functional Index (SFI) using the appropriate formula to quantify functional recovery.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo neuroregeneration study using this compound.
Figure 2. In vivo neuroregeneration experimental workflow.
Conclusion and Future Directions
This compound is a valuable chemical tool for probing PI3Kα signaling and presents a novel therapeutic strategy for conditions requiring tissue protection and regeneration.[1][3] Its demonstrated efficacy in a preclinical model of peripheral nerve injury is promising.[7] Future research should focus on optimizing its drug-like properties, evaluating its efficacy in other models of neurodegeneration, and elucidating the full spectrum of downstream effectors responsible for its regenerative effects. The development of PI3K activators like this compound opens a new, largely untapped area of drug development with the potential to address significant unmet medical needs.[1][3]
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. cancertools.org [cancertools.org]
- 7. Researchers discover new compound with potential for treating nerve damage | Faculty of Medical Sciences [ucl.ac.uk]
Methodological & Application
UCL-TRO-1938 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of UCL-TRO-1938, a selective small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα). This compound serves as a valuable tool for investigating the PI3K/AKT signaling pathway and its roles in cellular processes such as proliferation and survival.[1][2][3] The following sections detail the compound's activity, protocols for key in vitro experiments, and visualizations of its mechanism of action and experimental workflows.
Quantitative Data Summary
This compound has been characterized across various in vitro and cellular assays to determine its potency and efficacy. The following tables summarize the key quantitative data for its effects on PI3Kα activity and downstream cellular responses.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| EC50 (PI3Kα activation) | ~60 µM | In vitro lipid kinase activity | [1][4] |
| Kd (binding to PI3Kα) | 16 ± 2 µM | Differential Scanning Fluorimetry | [1] |
| Kd (binding to PI3Kα) | 36 ± 5 µM | Surface Plasmon Resonance | [1] |
| EC50 (AKT Phosphorylation) | 2-4 µM | A549 cells | |
| EC50 (PIP3 Increase) | 5 µM | Mouse Embryonic Fibroblasts (MEFs) | |
| EC50 (Metabolic Activity) | ~0.5 µM | PI3Kα-WT MEFs, 24h treatment | [1][5] |
Signaling Pathway
This compound allosterically activates PI3Kα, a critical node in growth factor signaling pathways.[1][4] Upon activation, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes including cell growth, proliferation, survival, and metabolism.
Experimental Protocols
The following are detailed protocols for assessing the cellular activity of this compound.
Protocol 1: Assessment of AKT Phosphorylation by ELISA
This protocol describes how to measure the activation of the PI3Kα pathway by quantifying the phosphorylation of AKT at Serine 473 in A549 cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin (P/S)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
DMSO
-
96-well plates
-
AKT (pS473) ELISA kit
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 50,000 cells per well in DMEM supplemented with 10% FBS and 1% P/S.[1]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: The next day, wash the cells once with PBS and replace the medium with serum-free DMEM. Incubate for 24 hours to synchronize the cells and reduce basal signaling.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Create a serial dilution (e.g., an 8-point concentration response curve) in DMSO.
-
Cell Treatment: On the day of the experiment, replace the medium with fresh serum-free DMEM. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for the desired time (e.g., 40 minutes).[4]
-
ELISA: Lyse the cells and proceed with the AKT (pS473) ELISA according to the manufacturer's instructions to determine the levels of phosphorylated AKT.
Protocol 2: Cell Proliferation Assay
This protocol is used to assess the effect of this compound on the proliferation of Mouse Embryonic Fibroblasts (MEFs).
Materials:
-
PI3Kα-WT and PI3Kα-KO MEFs
-
DMEM
-
FBS
-
P/S
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed PI3Kα-WT and PI3Kα-KO MEFs in 96-well plates at an appropriate density in DMEM with 10% FBS and 1% P/S.
-
Serum Starvation: After allowing the cells to adhere overnight, wash with PBS and switch to serum-free DMEM for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution to achieve the desired final concentrations (e.g., 0.01-100 µM).[4]
-
Cell Treatment: Treat the cells with the various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C and 5% CO2.[1]
-
Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader to determine the relative number of viable cells.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cancertools.org [cancertools.org]
Application Notes and Protocols for UCL-TRO-1938 In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL-TRO-1938 is a novel, potent, and selective small-molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] As a crucial effector of growth factor signaling, the PI3Kα pathway is implicated in a variety of cellular processes, including cell proliferation, survival, and metabolism.[1] While PI3K pathway inhibitors have been extensively explored for cancer therapy, the therapeutic potential of activating this pathway is an emerging area of research.[1][4] this compound provides a valuable chemical tool to probe the function of PI3Kα and explore its therapeutic potential in conditions that may benefit from short-term pathway activation, such as tissue protection and regeneration.[1][4]
These application notes provide detailed protocols for the use of this compound in various in vivo models, with a focus on its established applications in cardioprotection and neuroregeneration. Additionally, potential applications in cancer research are discussed.
Signaling Pathway of this compound
This compound allosterically activates PI3Kα, enhancing its catalytic activity.[1][4] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). The activation of the PI3K/Akt signaling pathway subsequently modulates a cascade of downstream cellular processes.
Caption: PI3Kα signaling pathway activated by this compound.
Application Notes & Quantitative Data
Cardioprotection in Ischemia-Reperfusion Injury (IRI) Models
This compound has demonstrated significant cardioprotective effects in rodent models of myocardial ischemia-reperfusion injury.[4][5] Acute administration of the compound at the onset of reperfusion can reduce infarct size and preserve cardiac tissue.[6]
| Parameter | Mouse Model |
| Animal Model | Ischemia-Reperfusion Injury |
| Dosage | 10 mg/kg |
| Administration | Intravenous (i.v.) |
| Timing | Single dose 15 minutes prior to reperfusion |
| Key Outcome | Reduced infarct size, increased tissue survival |
Neuroregeneration in Peripheral Nerve Injury Models
In models of peripheral nerve damage, such as sciatic nerve crush injury, this compound has been shown to enhance nerve regeneration.[1][4][5] Local administration of the compound can stimulate neurite outgrowth.[4][6]
| Parameter | Rat Model |
| Animal Model | Sciatic Nerve Crush Injury |
| Dosage | 5 µM, 100 µM |
| Administration | Local administration |
| Treatment Duration | Single dose or continuous delivery for 21 days |
| Key Outcome | Increased neurite outgrowth, enhanced nerve regeneration |
Potential Application in Cancer Xenograft Models
The PI3Kα pathway is one of the most frequently mutated pathways in human cancers, often leading to its overactivation.[2] While PI3Kα inhibitors are a major focus of cancer drug development, the use of a PI3Kα activator like this compound in cancer models may seem counterintuitive. However, it could be a valuable tool for studying the fundamental biology of the PI3K pathway in cancer, understanding resistance mechanisms to PI3K inhibitors, or exploring synthetic lethality approaches in combination with other targeted therapies. For instance, in cancers with co-occurring mutations, the activation of PI3Kα by this compound could potentially cooperate with other mutations to promote cancer-related phenotypes.[7]
Experimental Protocols
Protocol 1: Cardioprotection in a Mouse Model of Myocardial Ischemia-Reperfusion Injury
This protocol is based on established methods for inducing myocardial IRI in mice.
Caption: Experimental workflow for a mouse myocardial IRI model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[5]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
ECG monitoring system
-
Suture for ligation
Procedure:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation can be confirmed by changes in the ECG and paling of the ventricular wall.
-
Maintain ischemia for the desired period (e.g., 30 minutes).
-
Fifteen minutes before the end of the ischemic period, administer this compound (10 mg/kg) or vehicle via intravenous injection (e.g., tail vein).
-
After the ischemic period, remove the ligature to allow for reperfusion.
-
Close the chest and allow the animal to recover.
-
Monitor the animal for a set reperfusion period (e.g., 24 hours).
-
Euthanize the animal and harvest the heart for analysis of infarct size (e.g., using TTC staining).
Protocol 2: Neuroregeneration in a Rat Sciatic Nerve Crush Injury Model
This protocol outlines the procedure for a sciatic nerve crush injury and local administration of this compound.
Caption: Experimental workflow for a rat sciatic nerve crush model.
Materials:
-
This compound
-
Vehicle solution
-
Anesthetic
-
Surgical instruments
-
Fine forceps for nerve crush
-
Method for local delivery (e.g., microsyringe or osmotic minipump)
Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding tissue.
-
Perform a crush injury using fine forceps for a defined duration and pressure.
-
Administer this compound or vehicle directly to the injury site. This can be a single injection or through a continuously delivering osmotic minipump implanted subcutaneously.
-
Suture the muscle and skin layers.
-
Allow the animal to recover and monitor for the designated study period (e.g., 21 days).
-
Assess nerve regeneration through histological analysis of nerve sections and/or functional tests (e.g., walking track analysis).
Protocol 3: General Protocol for a Human Cancer Xenograft Model
This is a general protocol that can be adapted for studying the effects of this compound in a cancer context.
Caption: General workflow for a cancer xenograft study.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cell culture reagents
-
Matrigel (optional)
-
This compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound. The dose, route (e.g., oral gavage, intraperitoneal injection), and schedule will need to be optimized.
-
Administer this compound or vehicle to the respective groups according to the defined schedule.
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (defined by tumor size limits or study duration), euthanize the mice.
-
Excise, weigh, and process the tumors for further analysis (e.g., Western blotting for p-Akt, immunohistochemistry).
References
- 1. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancertools.org [cancertools.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Researchers discover new compound with potential for treating nerve damage | Faculty of Medical Sciences [ucl.ac.uk]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for UCL-TRO-1938 in Nerve Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL-TRO-1938 is a potent and selective small-molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] As a critical signaling molecule, PI3Kα is involved in cell growth, proliferation, and survival. Recent studies have highlighted the therapeutic potential of activating the PI3K signaling pathway for tissue protection and regeneration. Specifically, this compound has demonstrated significant efficacy in promoting neurite outgrowth in vitro and enhancing nerve regeneration in vivo, offering a promising new tool for researchers in neuroscience and regenerative medicine.[4][5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound in nerve regeneration studies, including recommended concentrations, detailed experimental protocols, and a summary of its mechanism of action.
Mechanism of Action
This compound functions as an allosteric activator of PI3Kα, enhancing its catalytic activity.[2][9] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt. The activation of the PI3Kα/Akt signaling cascade is a key driver of cellular processes that underpin nerve regeneration, including enhanced cell survival, growth, and proliferation.[7]
Signaling Pathway
The signaling cascade initiated by this compound-mediated activation of PI3Kα is central to its pro-regenerative effects. The pathway promotes downstream signaling through Akt and the mammalian target of rapamycin (mTOR), which are crucial for protein synthesis and cell growth. Additionally, the PI3K pathway is known to inactivate glycogen synthase kinase 3β (GSK-3β), a process that has been linked to the promotion of axon regeneration.
Data Presentation: Optimal Concentrations
The optimal concentration of this compound is dependent on the experimental model and the specific endpoint being measured. The following tables summarize the effective concentrations for in vitro and in vivo studies based on available data.
In Vitro Studies
| Cell Type/Assay | Effective Concentration Range | EC50 | Readout | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 0.01-100 µM | ~0.5 µM | Increased metabolic activity/ATP levels | [1][10] |
| Rodent and Human Cells | 1-30 µM | 2-4 µM | AKT phosphorylation | [1][10][11] |
| Rodent and Human Cells | 1-30 µM | 5 µM | PIP3 generation | [11] |
| Dissociated Adult Rat Dorsal Root Ganglion (DRG) Cultures | Not specified | Not specified | Increased neurite outgrowth | [1][10] |
Note: For cell-based assays longer than 24 hours, it is recommended to use concentrations at or below 10 µM.[2]
In Vivo Studies
| Animal Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Rat Sciatic Nerve Crush | 5 µM, 100 µM | Local administration | Single dose over 21 days | Enhanced nerve regeneration | [1][10] |
| Mouse Ischemia-Reperfusion Injury | 10 mg/kg | Intravenous | Single dose 15 min prior to reperfusion | Cardioprotection | [1][10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in promoting nerve regeneration.
In Vitro Neurite Outgrowth Assay
This protocol describes the culture of primary dorsal root ganglion (DRG) neurons and the assessment of neurite outgrowth following treatment with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Adult rats
-
Dissection tools
-
Collagenase/Dispase
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated culture plates
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a 10 mM stock solution.
-
Store aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.
-
-
DRG Neuron Isolation and Culture:
-
Euthanize adult rats according to institutional guidelines.
-
Dissect the dorsal root ganglia from the spinal column.
-
Digest the ganglia with collagenase/dispase to dissociate the neurons.
-
Plate the dissociated neurons on poly-D-lysine and laminin-coated plates in supplemented Neurobasal medium.
-
Allow the neurons to adhere for 24 hours.
-
-
Treatment with this compound:
-
Prepare working concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) by diluting the stock solution in culture medium.
-
Replace the existing medium with the medium containing this compound or a vehicle control (DMSO).
-
-
Neurite Outgrowth Assessment:
-
Incubate the cultures for 48-72 hours.
-
Capture images of the neurons using a microscope.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include the length of the longest neurite and the total neurite length per neuron.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PI3K-GSK3 signaling regulates mammalian axon regeneration by inducing the expression of Smad1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New chemical compound demonstrates potential in nerve regeneration | EurekAlert! [eurekalert.org]
- 7. The role of kinases in peripheral nerve regeneration: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | PI3K | 2919575-27-0 | Invivochem [invivochem.com]
- 11. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for UCL-TRO-1938 in Cardiac Muscle Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL-TRO-1938 is a first-in-class, cell-permeable, allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] As a critical component of the PI3K/AKT signaling pathway, PI3Kα plays a central role in cell growth, proliferation, survival, and metabolism. In cardiac muscle cells, activation of this pathway is a key mechanism for cardioprotection, particularly in the context of ischemia-reperfusion injury.[1][4][5] this compound offers a unique tool for researchers to investigate the therapeutic potential of activating PI3Kα signaling in various cardiac disease models. These application notes provide detailed protocols for utilizing this compound in key cardiac muscle cell assays.
Mechanism of Action
This compound functions as a selective allosteric activator of the p110α catalytic subunit of PI3Kα. Unlike physiological activation by growth factors, this compound directly binds to a novel allosteric pocket on p110α, inducing a conformational change that enhances its catalytic activity. This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets involved in promoting cell survival, inhibiting apoptosis, and regulating cellular metabolism, thereby conferring its cardioprotective effects.[1]
Signaling Pathway Diagram
Caption: PI3Kα signaling pathway activated by this compound in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/System | Value | Reference |
| EC50 for PI3Kα activation | In vitro lipid kinase assay | ~60 µM | [2] |
| EC50 for increased metabolic activity | Mouse Embryonic Fibroblasts (MEFs) | ~0.5 µM | [6] |
| Effective concentration for AKT phosphorylation | Rodent and human cells | 2-4 µM | [2] |
| Effective concentration for increased PIP3 | Cells | 5 µM | [2] |
| Concentration range for inducing PI3Kα signaling | Rodent and human cells (40 min incubation) | 1-30 µM | [7] |
| Concentration range for cell-based assays (>24h) | General recommendation | < 10 µM |
Table 2: In Vivo Efficacy of this compound
| Application | Animal Model | Dosage | Administration Route | Effect | Reference |
| Cardioprotection | Mice (Ischemia-Reperfusion Injury) | 10 mg/kg | Intravenous | Reduced infarct size | [6] |
Experimental Protocols
The following are detailed protocols for key cardiac muscle cell assays. Researchers should optimize concentrations and incubation times for their specific cell models and experimental conditions.
Cardiomyocyte Viability Assay under Simulated Ischemia-Reperfusion (sI/R)
This protocol assesses the cardioprotective effect of this compound on cardiomyocyte viability following simulated ischemia-reperfusion.
Caption: Workflow for assessing cardiomyocyte viability with this compound.
-
Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes
-
Plating medium
-
Simulated ischemia buffer (e.g., glucose-free, pH 6.4, hypoxic)
-
Reperfusion buffer (normal culture medium)
-
This compound stock solution (in DMSO)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Multi-well plates
-
Cell Plating: Plate cardiomyocytes in multi-well plates at a suitable density and allow them to attach and resume spontaneous beating.
-
Pre-incubation: Prior to simulated ischemia, replace the culture medium with fresh medium containing this compound at desired concentrations (e.g., 1-10 µM) or vehicle (DMSO) for a specified pre-incubation period (e.g., 30-60 minutes).
-
Simulated Ischemia: Aspirate the pre-incubation medium and wash the cells with simulated ischemia buffer. Add simulated ischemia buffer to the cells and place them in a hypoxic chamber or incubator for a duration that induces significant cell death in control wells (e.g., 1-3 hours).
-
Simulated Reperfusion: Remove the cells from the hypoxic environment and replace the ischemia buffer with fresh, pre-warmed reperfusion medium. The reperfusion medium can also contain this compound or vehicle, depending on the experimental design. Incubate for a reperfusion period (e.g., 2-24 hours).
-
Viability Assessment: At the end of the reperfusion period, assess cell viability using a standard assay such as MTT or LDH release, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the normoxic control group. Compare the viability of this compound-treated cells to the vehicle-treated sI/R group.
Cardiomyocyte Contractility Assay
This protocol evaluates the effect of this compound on the contractile function of cardiomyocytes.
Caption: Workflow for cardiomyocyte contractility assay with this compound.
-
Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes
-
Culture medium
-
This compound stock solution (in DMSO)
-
Video microscopy setup with a heated stage
-
Contractility analysis software
-
Cell Preparation: Plate cardiomyocytes on glass-bottom dishes or appropriate culture vessels.
-
Baseline Recording: Place the culture dish on the heated stage of the microscope and allow the cells to equilibrate. Record videos of spontaneously contracting cardiomyocytes to establish a baseline.
-
Treatment: Add this compound at the desired final concentration (e.g., 1-10 µM) or vehicle to the culture medium.
-
Post-Treatment Recording: After a suitable incubation period (e.g., 15-60 minutes), record videos of the same cardiomyocytes.
-
Data Analysis: Use a contractility analysis software to measure parameters such as contraction amplitude, velocity of contraction and relaxation, and contraction duration from the recorded videos. Compare the post-treatment parameters to the baseline values.
Calcium Transient Assay in Cardiomyocytes
This protocol measures the effect of this compound on intracellular calcium handling in cardiomyocytes.
Caption: Workflow for calcium transient assay with this compound.
-
Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes
-
Culture medium
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound stock solution (in DMSO)
-
Fluorescence microscopy setup with a high-speed camera and appropriate filters
-
Image analysis software
-
Cell Preparation: Plate cardiomyocytes on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium indicator dye according to the manufacturer's protocol.
-
Baseline Recording: Place the dish on the microscope stage and perfuse with a physiological buffer. Record baseline calcium transients from spontaneously beating cells.
-
Treatment: Perfuse the cells with a buffer containing this compound at the desired concentration (e.g., 1-10 µM) or vehicle.
-
Post-Treatment Recording: After a short equilibration period (e.g., 5-15 minutes), record calcium transients again from the same cells.
-
Data Analysis: Analyze the recorded fluorescence signals to determine calcium transient parameters, including amplitude, time to peak, and decay kinetics. Compare the post-treatment parameters to the baseline values.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of PI3Kα signaling in cardiac muscle cell physiology and pathophysiology. The protocols outlined above provide a framework for assessing its effects on cardiomyocyte viability, contractility, and calcium handling. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs to further elucidate the therapeutic potential of activating PI3Kα in the heart.
References
- 1. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for UCL-TRO-1938 Administration in Rodent Nerve Crush Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL-TRO-1938 is a potent, selective, small-molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in growth factor signaling pathways.[1][2] Activation of the PI3K/Akt signaling cascade has been demonstrated to play a crucial role in promoting cell survival, proliferation, and regeneration.[1][3][4] In the context of peripheral nerve injury, preclinical studies have shown that this compound enhances nerve regeneration and promotes functional recovery in rodent models of sciatic nerve crush injury.[1][5] These application notes provide detailed protocols for the preparation and administration of this compound in a rodent sciatic nerve crush model, along with methodologies for assessing its therapeutic efficacy.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| EC₅₀ (PI3Kα activation) | ~60 µM | In vitro lipid kinase assay | [2] |
| EC₅₀ (Metabolic Activity) | ~0.5 µM | PI3Kα-WT Mouse Embryonic Fibroblasts (MEFs) | [3] |
| Effective Concentration (PI3Kα signaling) | 1-30 µM | Rodent and human cells | [6] |
| Effective Concentration (Neurite Outgrowth) | 5 µM, 100 µM | Dissociated adult rat Dorsal Root Ganglion (DRG) cultures | [3][6] |
In Vivo Administration and Efficacy of this compound in Rodent Models
| Animal Model | Administration Route | Dosage | Duration | Key Outcomes | Reference |
| Rat Sciatic Nerve Crush | Intravenous (i.v.) | 10 mg/kg | Single dose | Cardioprotection and stimulated nerve regeneration | [3][6] |
| Rat Sciatic Nerve Crush | Local: Intraneural injection + continuous delivery via minipump | Not specified | 21 days | Enhanced nerve regeneration and impressive functional recovery of the tibialis anterior muscle | [2][5] |
| Mouse Ischemia-Reperfusion Injury | Intravenous (i.v.) | 10 mg/kg | Single dose 15 min prior to reperfusion | Substantial tissue protection, increased tissue survival, and reduced infarct size | [3][6] |
Signaling Pathway
The therapeutic effects of this compound in nerve regeneration are primarily mediated through the activation of the PI3Kα/Akt signaling pathway. Upon activation by this compound, PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that regulate key cellular processes essential for nerve regeneration, including enhanced cell survival (via inhibition of pro-apoptotic factors), increased protein synthesis and cell growth (via the mTOR pathway), and regulation of transcription factors that promote the expression of genes associated with regeneration.[4][7][8]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
1.1. For Intravenous (i.v.) Injection:
This formulation yields a clear solution of 2.5 mg/mL.[3]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at 25.0 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear and homogenous.
-
Use the freshly prepared formulation for injection.
-
1.2. For Local Delivery via Minipump:
The formulation for continuous local delivery via an osmotic minipump should be prepared under sterile conditions. The concentration will depend on the pump's flow rate and the desired daily dose.
-
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile Saline or Artificial Cerebrospinal Fluid (aCSF)
-
-
Procedure:
-
Determine the desired final concentration of this compound based on the minipump's specifications and the target local dosage.
-
Dissolve the required amount of this compound in a minimal volume of sterile DMSO.
-
Slowly add sterile saline or aCSF to the DMSO concentrate to reach the final volume and concentration. Ensure the final DMSO concentration is low (typically <5%) to minimize tissue irritation.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter before loading it into the osmotic minipumps according to the manufacturer's instructions.
-
Protocol 2: Rodent Sciatic Nerve Crush Injury Model
This protocol is adapted for a rat model but can be scaled for mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
-
Materials:
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Surgical tools (scalpel, scissors, fine forceps)
-
Fine non-serrated forceps (e.g., Dumont #5)
-
Sutures
-
Osmotic minipump and catheter (for continuous delivery)
-
-
Procedure:
-
Anesthetize the animal and ensure a lack of pedal reflex.
-
Shave the lateral aspect of the thigh of the hind limb to be operated on.
-
Make a small skin incision parallel to the femur.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Using fine, non-serrated forceps, crush the sciatic nerve at a consistent location (e.g., 10 mm proximal to the trifurcation) for 15 seconds. The crush should be firm enough to create a translucent appearance at the injury site without severing the nerve.
-
For this compound Administration:
-
Single Intraneural Injection: Immediately after the crush, carefully inject a small volume (e.g., 1-2 µL) of the prepared this compound solution directly into the nerve proximal to the crush site using a fine glass micropipette.
-
Continuous Delivery: Implant an osmotic minipump subcutaneously on the back of the animal. Tunnel a catheter from the pump to the site of the nerve crush. Secure the catheter tip adjacent to the nerve injury site.
-
-
Suture the muscle layer and then the skin.
-
Provide post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Protocol 3: Assessment of Nerve Regeneration
3.1. Functional Assessment: Walking Track Analysis
Walking track analysis provides a non-invasive method to assess motor function recovery.
-
Procedure:
-
Coat the animal's hind paws with non-toxic ink (different colors for each paw).
-
Have the animal walk down a narrow track lined with paper.
-
Collect the footprints and allow them to dry.
-
Measure various parameters from the footprints, such as print length, toe spread, and intermediate toe spread, for both the experimental (EPL, ETS, EIT) and normal (NPL, NTS, NIT) limbs.
-
Calculate the Sciatic Functional Index (SFI) using established formulas. An SFI of 0 indicates normal function, while an SFI of -100 indicates complete dysfunction.
-
3.2. Histological Assessment
Histological analysis at the experimental endpoint provides a structural evaluation of nerve regeneration.
-
Procedure:
-
At the study endpoint, euthanize the animal and harvest the sciatic nerve, including the crushed segment and distal portions.
-
Fix the nerve tissue (e.g., in 4% paraformaldehyde).
-
Process the tissue for either paraffin embedding or resin embedding for semi-thin sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Luxol Fast Blue or Osmium Tetroxide: To stain for myelin sheaths.
-
Immunohistochemistry: Use antibodies against markers like neurofilament (for axons) and S100 (for Schwann cells).
-
-
Under a microscope, quantify parameters such as axon number, axon diameter, myelin sheath thickness, and nerve fiber density in cross-sections of the nerve distal to the crush site.
-
Protocol 4: In Vitro Neurite Outgrowth Assay
This assay assesses the direct effect of this compound on neuron growth.
-
Procedure:
-
Isolate Dorsal Root Ganglia (DRGs) from adult rats or mice.
-
Either culture the DRGs as whole explants or dissociate them into single-cell suspensions.
-
Plate the DRG explants or dissociated neurons on a suitable substrate (e.g., laminin or Matrigel-coated plates).
-
Culture the neurons in a defined neurobasal medium.
-
Treat the cultures with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control.
-
After a set incubation period (e.g., 48-72 hours), fix the cells.
-
Perform immunocytochemistry using an antibody against a neuronal marker (e.g., βIII-tubulin).
-
Capture images using fluorescence microscopy.
-
Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite, the total number of neurites per neuron, and the total neurite length per neuron using image analysis software.
-
References
- 1. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Researchers discover new compound with potential for treating nerve damage | Faculty of Medical Sciences [ucl.ac.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring PI3Kα Activation by UCL-TRO-1938
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase alpha (PI3Kα) is a critical enzyme in cellular signaling, playing a key role in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is implicated in various diseases, particularly cancer, making it a major target for drug development. While much effort has focused on inhibiting this pathway, the therapeutic potential of activating PI3Kα signaling is an emerging area of interest for conditions requiring tissue protection and regeneration.[1][2] UCL-TRO-1938 is a novel, small-molecule allosteric activator of PI3Kα.[1][3][4] It selectively activates PI3Kα over other PI3K isoforms, providing a valuable tool for studying the physiological and pathological roles of this kinase.[1][5] These application notes provide detailed protocols for measuring the activation of PI3Kα by this compound in both in vitro and cellular contexts.
Mechanism of Action of this compound
This compound functions as an allosteric activator of PI3Kα, meaning it binds to a site on the enzyme distinct from the active site.[1][4] This binding induces conformational changes that enhance multiple steps of the PI3Kα catalytic cycle.[1][2][6] This mechanism is distinct from physiological activation by phosphopeptides.[1] this compound's activation of PI3Kα leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][6] Elevated PIP3 levels at the plasma membrane recruit and activate downstream effectors, most notably the serine/threonine kinase Akt, which in turn mediates a cascade of cellular responses including proliferation and survival.[4]
Data Presentation
The following tables summarize the quantitative data for this compound's activity from various assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay |
| EC50 for PI3Kα | ~60 µM | In vitro lipid kinase activity |
| Kd for PI3Kα | 36 ± 5 µM | Surface Plasmon Resonance |
| Kd for PI3Kα | 16 ± 2 µM | Differential Scanning Fluorimetry |
Table 2: Cellular Activity of this compound
| Parameter | EC50 Value | Cellular Readout | Cell Line |
| Metabolic Activity | ~0.5 µM | ATP content (24h treatment) | Mouse Embryonic Fibroblasts (MEFs) |
| Akt Phosphorylation | 2-4 µM | p-Akt (S473) levels | Mouse Embryonic Fibroblasts (MEFs) |
| PIP3 Production | 5 µM | PIP3 levels | Mouse Embryonic Fibroblasts (MEFs) |
Experimental Protocols
In Vitro PI3Kα Lipid Kinase Assay
This protocol is designed to measure the direct effect of this compound on the enzymatic activity of purified PI3Kα. It is adapted for a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
This compound
-
PI3K Lipid Substrate (e.g., PIP2)
-
ATP
-
PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in PI3K Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add 1 µL of diluted this compound or vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PI3Kα enzyme in PI3K Kinase Buffer and add 4 µL to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the enzyme.
-
Reaction Initiation: Prepare a mixture of the lipid substrate (PIP2) and ATP in PI3K Kinase Buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well. The final concentrations should be optimized, but a starting point could be 25 µM ATP.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Signal Reading: Measure the luminescence using a compatible plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity. Calculate the fold activation relative to the vehicle control for each concentration of this compound and plot the results to determine the EC50 value.
Measurement of Cellular PIP3 Levels by Mass Spectrometry
This protocol outlines the steps to measure the intracellular accumulation of PIP3 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., Mouse Embryonic Fibroblasts)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol, hydrochloric acid)
-
Internal standards for mass spectrometry
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound (e.g., 1-30 µM) for a short time course (e.g., 0, 2, 5, 10, 20 minutes). Include a vehicle control (DMSO).
-
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold extraction solvent (e.g., a mixture of methanol and chloroform) to the cells to quench enzymatic activity and extract lipids.
-
Perform a two-phase liquid-liquid extraction to separate the lipid-containing organic phase.[8]
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
The dried lipids can be further processed, for example, by deacylation, to improve detection of the phosphoinositide headgroups.
-
-
LC-MS/MS Analysis:
-
Reconstitute the samples in an appropriate solvent for injection into the LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reverse-phase with an ion-pairing agent) to separate the different phosphoinositide species.[1]
-
Perform mass spectrometric analysis in multiple-reaction monitoring (MRM) mode to specifically detect and quantify PIP3.[1]
-
-
Data Analysis:
-
Quantify the PIP3 levels relative to an internal standard.
-
Plot the fold change in PIP3 levels compared to the vehicle-treated control for each concentration and time point.
-
Western Blot Analysis of Akt Phosphorylation
This protocol measures the activation of a key downstream effector of PI3Kα, Akt, by assessing its phosphorylation at Serine 473.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with a dose-response of this compound (e.g., 0.1 to 30 µM) for a fixed time (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
The membrane can be stripped of the antibodies and re-probed with an antibody against total Akt to normalize for protein loading.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands corresponding to phospho-Akt and total Akt.
-
Calculate the ratio of phospho-Akt to total Akt for each treatment condition and plot the fold change relative to the vehicle control.
-
Conclusion
The protocols described in these application notes provide robust methods for characterizing the activation of PI3Kα by the small-molecule activator this compound. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can effectively quantify the potency and mechanism of action of this compound, facilitating further investigation into the therapeutic potential of PI3Kα activation.
References
- 1. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancertools.org [cancertools.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. promega.de [promega.de]
- 8. pubs.acs.org [pubs.acs.org]
UCL-TRO-1938 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL-TRO-1938 is a novel, potent, and selective small-molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4][5][6][7] As a critical effector of growth factor signaling, the activation of PI3Kα by this compound initiates a cascade of downstream events crucial for cell proliferation, survival, and metabolism.[2][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in various in vitro assays.
Physicochemical Properties
| Property | Value | Reference |
| Alternate Name | 1938 | [1] |
| Molecular Formula | C27H32N6O | [4][8] |
| Molecular Weight | 456.58 g/mol | [4][8] |
| Purity | ≥98% | [1][6] |
| Format | Dry Powder | [1] |
Solubility Data
This compound is soluble in dimethyl sulfoxide (DMSO) and can be prepared in various formulations for in vivo studies. It is crucial to use fresh, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can significantly impact the dissolution of the compound.[9][10] For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO.
| Solvent | Concentration | Comments | Reference |
| DMSO | 50 mg/mL (109.51 mM) | Requires sonication, warming, and heating to 80°C. | [8][9][11] |
| DMSO | 30 mg/mL (65.7 mM) | Use fresh DMSO. | [10] |
| DMSO | 23 mg/mL (50.37 mM) | Use fresh DMSO. | [10] |
| DMSO | 1 mg/mL | [6] | |
| DMF | 1 mg/mL | [6] | |
| Ethanol | Slightly soluble | [6] | |
| PBS (pH 7.2) | Slightly soluble | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming and sonication can be used to aid dissolution if necessary.[8][9][11]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[1][10]
In Vitro Cell-Based Assay Protocol (General)
This protocol provides a general workflow for treating cells with this compound to assess its effect on downstream signaling or cell viability.
Materials:
-
Cells of interest (e.g., mouse embryonic fibroblasts (MEFs))
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer for Western blot, cell viability reagent)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and recovery.
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. The recommended concentration range for cell-based assays is 1-10 µM.[1] It is advised not to exceed 10 µM for assays longer than 24 hours.[1]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period. For signaling pathway analysis (e.g., pAkt levels), a shorter incubation of 40 minutes may be sufficient.[8] For cell proliferation or viability assays, a 24-hour incubation is common.[2][8]
-
Assay: Following incubation, proceed with the specific assay according to the manufacturer's instructions.
-
For Western Blot: Wash cells with cold PBS, lyse the cells, and collect the protein lysates.
-
For Cell Viability Assays: Add the viability reagent (e.g., CellTiter-Glo®) and measure the signal.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its in vitro use.
Caption: PI3Kα Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vitro Assays.
References
- 1. cancertools.org [cancertools.org]
- 2. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | Selective PI3Kα allosteric activator | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. invivochem.com [invivochem.com]
Application Notes and Protocols for Assessing Cell Proliferation with UCL-TRO-1938
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCL-TRO-1938 is a potent, cell-permeable, allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1] As a critical effector of growth factor signaling, the activation of PI3Kα by this compound initiates a signaling cascade that promotes cell proliferation, survival, and growth.[1][2] These application notes provide a detailed protocol for assessing the pro-proliferative effects of this compound on cultured cells.
Mechanism of Action
This compound functions as a selective activator of PI3Kα, enhancing its catalytic activity.[1][3] This activation is allosteric, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases its enzymatic function.[1][3] The primary role of PI3Kα is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes, including cell cycle progression and proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on in vitro and cell-based assays.
| Parameter | Value | Cell Type/System | Reference |
| EC50 for PI3Kα activation (in vitro) | ~60 µM | Lipid kinase activity assay | [4][5] |
| EC50 for increased metabolic activity | ~0.5 µM | PI3Kα-WT Mouse Embryonic Fibroblasts (MEFs) | [4][6] |
| EC50 for pAKT(S473) phosphorylation | 2-4 µM | PI3Kα-WT MEFs | [4][5] |
| EC50 for PIP3 generation | 5 µM | Mouse Embryonic Fibroblasts (MEFs) | [4][5] |
| Effective concentration for cell proliferation | 0.01-100 µM (24 h) | PI3Kα-WT MEFs | [6] |
Experimental Protocols
This section provides a detailed protocol for assessing cell proliferation induced by this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mammalian cell line of interest (e.g., Mouse Embryonic Fibroblasts - MEFs, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize the cells and resuspend them in complete culture medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
The following day, prepare serial dilutions of this compound in serum-free or low-serum medium. A suggested concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: PI3Kα signaling pathway activated by this compound.
Experimental Workflow
Caption: Workflow for assessing cell proliferation using this compound.
References
Troubleshooting & Optimization
UCL-TRO-1938 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the PI3Kα activator, UCL-TRO-1938.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in growth factor signaling pathways.[1] It functions by enhancing multiple steps of the PI3Kα catalytic cycle, leading to the activation of downstream signaling cascades, such as the AKT/mTOR pathway.[1]
Q2: What is the recommended concentration range for this compound in cell-based assays?
For most cell-based assays, a concentration range of 1-10 µM is recommended for treatment durations of up to 24 hours.[2] It is important to note that PI3Kα-independent off-target effects have been observed at higher concentrations and longer incubation times.
Q3: At what concentrations are off-target effects observed?
PI3Kα-independent effects, characterized by a decrease in cellular ATP levels, have been reported at concentrations greater than 7.5 µM in assays lasting 24 hours.[1] For longer incubation periods of 48 to 72 hours, these non-specific effects can be seen at concentrations as low as 2-4 µM.[1] Therefore, it is crucial to use the appropriate concentration and duration to ensure on-target activity.
Q4: How selective is this compound for PI3Kα?
This compound demonstrates high selectivity for PI3Kα over other PI3K isoforms (PI3Kβ, PI3Kγ, PI3Kδ), other PI3K-related kinases (such as mTOR, DNA-PK, and ATM), and a broad panel of other protein and lipid kinases.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low activation of p-AKT observed in Western Blot. | Suboptimal concentration of this compound: The EC50 for p-AKT induction can vary between cell lines but is generally in the range of 2-4 µM. | Perform a dose-response experiment starting from 1 µM up to 10 µM to determine the optimal concentration for your specific cell line. |
| Incorrect timing of cell lysis: Activation of the PI3K pathway by this compound is transient. | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h) to identify the peak of p-AKT signaling. | |
| Poor antibody quality: The primary or secondary antibody may not be optimal. | Use a validated antibody for p-AKT (Ser473) and ensure the secondary antibody is appropriate and not expired. | |
| Decreased cell viability or signs of cytotoxicity at expected on-target concentrations. | High concentration or long incubation time: As mentioned, concentrations above 7.5 µM (for 24h) or >2-4 µM (for >24h) can lead to off-target effects and reduced ATP levels. | Reduce the concentration of this compound and/or shorten the incubation time. Always include a vehicle control (e.g., DMSO) to assess baseline cytotoxicity. |
| Cell line sensitivity: Some cell lines may be more sensitive to the compound or the effects of PI3Kα activation. | Test a broader range of lower concentrations and carefully monitor cell morphology. | |
| Inconsistent or variable results between experiments. | Compound stability: Improper storage of this compound can lead to degradation. | Store the solid compound at room temperature. For stock solutions in DMSO (e.g., 10 mM), store in aliquots at -20°C for short-term (up to 3 months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| DMSO concentration: High concentrations of the DMSO vehicle can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%). |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Conditions |
| In Vitro PI3Kα Activation (EC50) | ~60 µM | Lipid kinase activity assay |
| Cellular p-AKT (Ser473) Induction (EC50) | 2-4 µM | Mouse Embryonic Fibroblasts (MEFs) |
| Cellular PIP3 Production (EC50) | 5 µM | Mass spectrometry in cells |
| Cellular Metabolic Activity (EC50) | ~0.5 µM | CellTiter-Glo in MEFs (24h) |
| PI3Kα Binding Affinity (Kd) | 16 ± 2 µM | Differential Scanning Fluorimetry |
| 36 ± 5 µM | Surface Plasmon Resonance |
Table 2: Kinase Selectivity Profile of this compound
Note: A comprehensive, quantitative kinase selectivity table with percentage inhibition values was not available in the public domain at the time of this writing. The available information indicates high selectivity. This compound was profiled against a panel of 133 protein and 7 lipid kinases at a concentration of 1 µM. The results showed no significant inhibition of any of the tested kinases, indicating a high degree of selectivity for PI3Kα.[1] The compound also showed no activity against other PI3K isoforms (PI3Kβ, PI3Kγ, PI3Kδ) or PI3K-related kinases like mTOR and DNA-PK.[1][3]
Experimental Protocols
Western Blot for p-AKT Activation
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding: Seed cells (e.g., Mouse Embryonic Fibroblasts) in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: The day after seeding, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 0.2, 1, 5, 10, 30 µM) or vehicle (DMSO) for the desired time (e.g., 15 minutes). A positive control, such as insulin (1 µM), can be included.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (Ser473) (e.g., Cell Signaling Technology, #4060) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of this compound on cell viability and ATP levels.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the course of the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells.
Visualizations
Caption: PI3Kα Signaling Pathway Activated by this compound.
Caption: General Workflow for Western Blotting Experiments.
References
improving UCL-TRO-1938 stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UCL-TRO-1938.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] It functions by binding to a site distinct from the ATP-binding pocket, enhancing multiple steps of the PI3Kα catalytic cycle.[3][4] This leads to the activation of downstream signaling pathways, such as the Akt signaling cascade, promoting cellular responses like proliferation and survival.[1][2] this compound is selective for the PI3Kα isoform over other PI3K isoforms (β, γ, δ) and other related kinases.[1][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | 1 month | For shorter-term storage. |
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2][5][6][7][8] It is reported to be insoluble in water and ethanol.[6][9] For aqueous-based in vitro and in vivo experiments, specific formulations are required.
Troubleshooting Guide
Issue 1: this compound is not dissolving or is precipitating out of solution.
-
Cause 1: Incorrect Solvent. this compound has poor solubility in aqueous solutions. Ensure you are using an appropriate solvent like DMSO for initial stock solutions.
-
Solution 1: Prepare a concentrated stock solution in 100% high-quality, anhydrous DMSO. Using fresh DMSO is recommended as moisture can reduce solubility.[6]
-
Cause 2: Low Temperature. The compound may precipitate at lower temperatures, especially if the solution is close to its saturation point.
-
Solution 2: Gentle warming of the solution may help in redissolving the compound. Sonication can also be used to aid dissolution.[5][7] For in vivo formulations, if precipitation occurs, heating and/or sonication can be used.[10][11]
-
Cause 3: Inappropriate buffer for working solution. Diluting a DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate.
-
Solution 3: For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity and solubility issues. For in vivo studies, use established formulations containing co-solvents.
Issue 2: Inconsistent or unexpected experimental results.
-
Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of this compound.
-
Solution 1: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6] Always store the compound as recommended (see storage table). For in vivo experiments, it is best to use freshly prepared solutions.[10][11]
-
Cause 2: Off-target effects at high concentrations. At higher concentrations, this compound may exhibit PI3Kα-independent effects.[3]
-
Solution 2: Perform dose-response experiments to determine the optimal concentration for your specific cell type and assay. It has been noted that PI3Kα-independent effects can occur at concentrations greater than 7.5 µM in 24-hour treatments, and from 2-4 µM onwards in 48- and 72-hour incubations.[3]
-
Cause 3: Incorrectly prepared solutions. The order of solvent addition for in vivo formulations is critical for maintaining solubility.
-
Solution 3: When preparing formulations with multiple components, add the co-solvents sequentially and ensure the solution is clear before adding the next component.[5]
Experimental Protocols
Preparation of Stock Solutions
For consistent results, it is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.
| Parameter | Value |
| Solvent | Anhydrous DMSO |
| Concentration | 10 mM - 50 mM |
| Storage | -80°C (long-term), -20°C (short-term) |
| Handling | Aliquot to avoid freeze-thaw cycles |
Preparation of In Vivo Formulations
Several formulations have been reported for in vivo use. It is crucial to add the solvents in the specified order and ensure the solution is clear at each step. Sonication may be required.[5]
Formulation 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Final Concentration: 2.5 mg/mL (5.48 mM)[5]
Formulation 2:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
Final Concentration: 2.5 mg/mL (5.48 mM)[5]
Formulation 3:
-
10% DMSO
-
90% Corn Oil
-
Final Concentration: 2.5 mg/mL (5.48 mM)[5]
Visualizations
Signaling Pathway
Caption: PI3Kα signaling pathway activated by this compound.
Experimental Workflow: In Vivo Solution Preparation
Caption: Workflow for preparing a common in vivo formulation of this compound.
References
- 1. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PI3K | 2919575-27-0 | Invivochem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Selective PI3Kα allosteric activator | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
troubleshooting UCL-TRO-1938 in vivo delivery methods
This guide provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of UCL-TRO-1938. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule, allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in growth factor signaling pathways.[1][2] Unlike physiological activation, it binds outside the ATP-binding site to induce a conformational change that enhances multiple steps of the PI3Kα catalytic cycle.[1][2] This leads to the phosphorylation of PIP2 to generate PIP3, which in turn activates downstream effectors like Akt.[3] Its activation of the pathway is transient, which may be beneficial for therapeutic applications in tissue protection and regeneration.[1][4]
Q2: What are the key physicochemical and pharmacological properties of this compound? A2: this compound is a drug-like compound with a molecular weight of 456.58 g/mol and a cLogP of less than 5.[1][2] It is selective for PI3Kα over other PI3K isoforms.[1] Key quantitative parameters are summarized in the data table below.
Q3: How should this compound be stored? A3: For long-term storage, this compound powder should be kept at -20°C for up to three years.[5] Stock solutions prepared in DMSO should be aliquoted and stored at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[5][6]
Q4: What is the solubility of this compound? A4: this compound is soluble in DMSO at concentrations up to 50 mg/mL, though this may require warming and sonication.[5][6] It is only slightly soluble in ethanol and PBS.[3] For in vivo use, specific co-solvent or cyclodextrin-based formulations are required to achieve a working concentration, typically around 2.5 mg/mL.[6][7]
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 456.58 g/mol | [6][8] |
| Molecular Formula | C₂₇H₃₂N₆O | [3][6] |
| Binding Affinity (Kd) | 36 ± 5 µM (SPR) | [1][3] |
| 16 ± 2 µM (DSF) | [1][2] | |
| EC₅₀ (in vitro kinase assay) | ~60 µM | [1][5][8] |
| EC₅₀ (Cell-based, PIP3 increase) | 5 µM | [3][8] |
| EC₅₀ (Cell-based, pAkt) | 2-4 µM | [3][8] |
| EC₅₀ (Cell-based, ATP levels) | ~0.5 µM | [5][8] |
Table 2: Recommended Formulations for In Vivo Delivery
| Formulation ID | Components (in order of addition) | Final Concentration | Reference |
| VF-1 (Co-solvent) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | [6][7] |
| VF-2 (Cyclodextrin) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | [6][7] |
| VF-3 (Oil-based) | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | [6][7] |
Troubleshooting Guide
Issue 1: My compound is precipitating during or after formulation.
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Question: I'm following the formulation protocol, but I see solid particles in my final solution. What's going wrong?
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Answer: Precipitation of hydrophobic drugs is a common issue and can often be resolved by carefully adhering to the protocol.
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Order of Addition is Critical: The solvents must be added in the specified sequence (e.g., DMSO first, then PEG300, etc.).[6][7] Adding saline directly to the DMSO stock will cause immediate precipitation.
-
Ensure Complete Dissolution at Each Step: Mix thoroughly and ensure the solution is clear before adding the next solvent.[7][9]
-
Use Sonication: Sonication is recommended to ensure a clear and stable solution, especially for the final formulation.[6][7]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic; absorbed water can significantly reduce the solubility of hydrophobic compounds.[5][9] Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Consider Gentle Warming: Gently warming the initial DMSO stock solution (e.g., to 80°C) can aid in initial dissolution.[5][6] However, allow the solution to return to room temperature before adding other components unless the protocol specifies otherwise.
-
Issue 2: I'm observing inconsistent efficacy or no effect in my in vivo model.
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Question: My in vivo results are highly variable or show no significant effect compared to the vehicle control. How can I troubleshoot this?
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Answer: Inconsistent in vivo efficacy can stem from issues with the formulation, its administration, or the compound's activity itself. The following workflow can help isolate the problem.
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Formulation Stability: Prepare the final working solution fresh each day of dosing. The stability of these complex formulations over extended periods is not guaranteed.
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Administration Route: The original research used intravenous (i.v.) injection for systemic delivery in a cardioprotection model and local administration for nerve regeneration.[3][6] Ensure your chosen route is appropriate for your experimental question and that the vehicle is compatible.
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Dose: A dose of 10 mg/kg (i.v.) has been shown to be effective in mice.[3][6] Verify your dose calculations and ensure accurate administration.
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Confirm Bioactivity: If problems persist, confirm the biological activity of your batch of this compound in a simple in vitro cell-based assay, such as measuring the phosphorylation of Akt (Ser473) via Western Blot.[3][6]
Issue 3: I'm concerned about vehicle-related toxicity or off-target effects.
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Question: The animals in my treatment group are showing adverse effects not seen in the saline control group. How do I determine if this is from the compound or the vehicle?
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Answer: This is a critical question, as complex vehicles can have their own biological effects.
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Include a Vehicle-Only Control Group: This is the most important control. Every in vivo experiment must include a group of animals that receives the exact same formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) but without this compound. This allows you to distinguish the effects of the drug from the effects of the delivery vehicle.
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Consider Alternative Formulations: If you suspect vehicle toxicity, try one of the alternative formulations. For example, the SBE-β-CD-based vehicle (VF-2) may have a different toxicity profile than the co-solvent based one (VF-1).[6][7]
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Perform a Dose-Response Study: To investigate compound-specific toxicity, perform a dose-response study to find the minimum effective dose and identify the maximum tolerated dose.
-
Experimental Protocols
Protocol 1: Preparation of Co-solvent Formulation (VF-1)
This protocol yields a 2.5 mg/mL clear solution of this compound.
Materials:
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This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
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Sonicator bath
Method:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. If necessary, warm gently and sonicate to fully dissolve.
-
To prepare 1 mL of the final formulation, add the components sequentially in a sterile tube as follows: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution. Vortex until the solution is clear. c. Add 50 µL of Tween-80. Vortex until the solution is clear. d. Add 450 µL of sterile saline. Vortex thoroughly.
-
Sonicate the final mixture for 5-10 minutes to ensure homogeneity and stability.
-
Visually inspect the solution for any precipitation before administration. The solution should be clear. Use immediately after preparation.[7]
Protocol 2: Preparation of Cyclodextrin Formulation (VF-2)
This protocol uses a solubilizing agent (cyclodextrin) and may be better tolerated in some models. It yields a 2.5 mg/mL clear solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
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SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
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Sonicator bath
Method:
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Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2g of SBE-β-CD in 10 mL of sterile saline. Ensure it is fully dissolved.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
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To prepare 1 mL of the final formulation, add the components sequentially : a. Add 900 µL of the 20% SBE-β-CD in saline solution to a sterile tube. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Vortex thoroughly and sonicate for 5-10 minutes to obtain a clear solution.
-
Visually inspect the solution for any precipitation before administration. Use immediately after preparation.[7]
Signaling Pathway
This compound acts as an allosteric activator of PI3Kα, initiating a signaling cascade critical for cell growth, proliferation, and survival.
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | PI3K | 2919575-27-0 | Invivochem [invivochem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing UCL-TRO-1938 Dosage for Cardioprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing UCL-TRO-1938 in cardioprotection studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound | Improper solvent or preparation method. | For in vitro studies, dissolve this compound in fresh DMSO to make a stock solution (e.g., 10 mM). For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Prepare fresh on the day of the experiment. Sonication may aid dissolution.[1][2] |
| Inconsistent or no cardioprotective effect | Suboptimal dosage: The effective dose can vary between models. Timing of administration: The window for effective administration may be narrow. Compound stability: Improper storage can lead to degradation. | Dosage optimization: Perform a dose-response study. A dose of 10 mg/kg (i.v.) has been shown to be effective in mice.[1][3] Timing optimization: Administer this compound shortly before or at the onset of reperfusion. A single dose 15 minutes prior to reperfusion has been reported to be effective.[1][4] Proper storage: Store the powder at room temperature. For stock solutions in DMSO, store at -20°C for short-term (up to 3 months) or -80°C for long-term storage.[5] |
| High variability in infarct size measurements | Inconsistent surgical procedure for ischemia-reperfusion (I/R). Variability in the area at risk (AAR). | Standardize the I/R surgery protocol, including the duration of ischemia and reperfusion. Ensure consistent placement of the coronary artery ligature. Normalize the infarct size to the AAR for each heart. |
| Unexpected off-target effects | At higher concentrations, this compound may exhibit PI3Kα-independent effects. | Use the lowest effective concentration. For cell-based assays longer than 24 hours, it is recommended not to exceed concentrations of 10 µM.[5] |
| Difficulty confirming target engagement (PI3Kα activation) | Insufficient drug concentration at the target tissue. Timing of tissue collection is not optimal for detecting pathway activation. | Confirm activation of the PI3K/Akt signaling pathway by Western blotting for phosphorylated Akt (p-Akt) and downstream targets. Collect tissue samples at a time point when pathway activation is expected to be maximal (e.g., shortly after reperfusion). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule, allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[6][7][8] It binds to a unique site on the PI3Kα enzyme, enhancing multiple steps of its catalytic cycle.[6][7] This leads to the activation of the PI3K/Akt signaling pathway, which is a key pathway in cell survival and cardioprotection.[9]
Q2: What is the recommended starting dose for in vivo cardioprotection studies in mice?
A2: A dose of 10 mg/kg administered intravenously (i.v.) has been shown to be effective in reducing infarct size in mouse models of ischemia-reperfusion injury.[1][3] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model.
Q3: When should this compound be administered in an ischemia-reperfusion injury model?
A3: For maximal cardioprotective effect, this compound should be administered just before or at the time of reperfusion. Studies have shown efficacy when administered as a single dose 15 minutes prior to the onset of reperfusion.[1][4]
Q4: How can I prepare this compound for in vivo administration?
A4: A commonly used vehicle for intravenous administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] It is crucial to prepare the solution fresh on the day of the experiment to ensure stability and solubility.
Q5: How can I confirm that this compound is activating the PI3K/Akt pathway in my study?
A5: Target engagement can be confirmed by measuring the phosphorylation of Akt at Serine 473 (p-Akt S473) and/or Threonine 308 (p-Akt T308) in heart tissue lysates via Western blotting.[10] Analysis of downstream targets of Akt, such as the phosphorylation of endothelial nitric oxide synthase (eNOS), can also be performed.[9]
Q6: Is this compound selective for PI3Kα?
A6: Yes, this compound is highly selective for the PI3Kα isoform over other PI3K isoforms (β, δ).[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| EC50 (PI3Kα activation) | ~60 µM | In vitro lipid kinase assay | [6][8] |
| EC50 (p-Akt S473 induction) | 2-4 µM | Mouse Embryonic Fibroblasts (MEFs) | [11] |
| EC50 (PIP3 production) | 5 µM | Mouse Embryonic Fibroblasts (MEFs) | [11] |
| EC50 (Metabolic activity) | ~0.5 µM | PI3Kα-WT MEFs | [6][12] |
Table 2: In Vivo Cardioprotective Efficacy of this compound
| Animal Model | Dosage | Administration Route | Timing of Administration | Outcome | Reference |
| Mouse | 10 mg/kg | Intravenous (i.v.) | 15 minutes prior to reperfusion | Significantly reduced infarct size | [1][3] |
| Rat (ex vivo) | 5 µM, 100 µM | Perfusion | During the first 15 minutes of reperfusion | Increased tissue survival and reduced infarct size | [1] |
| Mouse (with coronary atherosclerosis) | 10 mg/kg | Intravenous (i.v.) | 5 minutes before reperfusion | Significantly reduced myocardial infarct size | [9] |
Experimental Protocols
Protocol 1: Assessment of Cardioprotection in a Mouse Model of Myocardial Ischemia-Reperfusion Injury
This protocol outlines a typical experiment to evaluate the cardioprotective effects of this compound in mice.
1. Animal Model:
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Use adult male C57BL/6 mice (8-12 weeks old).
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Anesthetize the mice (e.g., with sodium pentobarbital).
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Intubate and ventilate the mice mechanically.
2. Surgical Procedure (Ischemia):
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Perform a left thoracotomy to expose the heart.
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Ligate the left anterior descending (LAD) coronary artery with a suture.
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Confirm successful occlusion by observing the blanching of the myocardial tissue.
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Maintain ischemia for a standardized period (e.g., 30 minutes).
3. Drug Administration:
-
Prepare this compound solution fresh on the day of the experiment (e.g., 10 mg/kg in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administer this compound or vehicle via the tail vein 15 minutes prior to reperfusion.
4. Reperfusion:
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After the ischemic period, release the ligature to allow for reperfusion.
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Continue reperfusion for a set duration (e.g., 2 or 24 hours).
5. Infarct Size Measurement:
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At the end of the reperfusion period, re-ligate the LAD artery.
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Infuse Evans blue dye retrogradely through the aorta to delineate the area at risk (AAR - non-blue area).
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Excise the heart and slice it into sections.
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Incubate the heart slices in 1% triphenyltetrazolium chloride (TTC) solution to differentiate between viable (red) and infarcted (white) tissue.
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Image the heart slices and quantify the AAR and infarct size using image analysis software.
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Express the infarct size as a percentage of the AAR.
6. Biochemical Analysis (Optional):
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Collect heart tissue samples at the end of the experiment.
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Prepare tissue lysates and perform Western blotting to analyze the phosphorylation status of Akt and other downstream signaling molecules.
Visualizations
Signaling Pathway of this compound in Cardioprotection
Caption: Signaling pathway of this compound leading to cardioprotection.
Experimental Workflow for a Cardioprotection Study
Caption: Experimental workflow for assessing this compound's cardioprotective effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | PI3K | 2919575-27-0 | Invivochem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. cancertools.org [cancertools.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The Critical Role of Akt in Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Replicating UCL-TRO-1938 Nerve Regeneration Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to replicate the nerve regeneration results reported with the PI3Kα activator, UCL-TRO-1938.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in nerve regeneration?
A1: this compound is a small molecule that acts as an allosteric activator of the PI3Kα (Phosphoinositide 3-kinase alpha) isoform.[1][2][3] It enhances the catalytic activity of PI3Kα, a key enzyme in growth factor signaling pathways.[1][2] This activation leads to downstream signaling events that promote cellular responses such as neurite outgrowth and, in animal models, enhanced nerve regeneration after injury.[1][2][3]
Q2: What are the key in vivo and in vitro models used to demonstrate the neuroregenerative effects of this compound?
A2: The primary models used are the rat sciatic nerve crush injury model for in vivo studies and dissociated adult rat dorsal root ganglion (DRG) cultures for in vitro neurite outgrowth assays.[4][5]
Q3: What is the reported efficacy of this compound in promoting nerve regeneration?
A3: In the rat sciatic nerve crush model, a single local administration of this compound has been shown to stimulate nerve regeneration.[5] In vitro, it significantly increased neurite outgrowth in dissociated adult rat DRG cultures.[5] For specific quantitative results, please refer to the data summary tables below.
Q4: How is this compound administered in the in vivo model?
A4: The publication mentions local administration for nerve regeneration studies.[1][2] A single dose of 10 mg/kg or concentrations of 5 µM and 100 µM have been used in rodent models for cardioprotection and nerve regeneration.[4][5] The exact formulation for local delivery in the sciatic nerve crush model would involve dissolving the compound in a suitable vehicle like DMSO and saline.[5]
Q5: What are the optimal concentrations of this compound for in vitro neurite outgrowth assays?
A5: Effective concentrations in cellular assays range from 0.01 to 100 µM.[6] Specifically for inducing PI3Kα signaling, concentrations of 1-30 µM for 40 minutes have been shown to be effective in rodent and human cells.[4][6]
Troubleshooting Guides
In Vivo Rat Sciatic Nerve Crush Model
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality rate post-surgery. | Anesthesia overdose; excessive bleeding; infection. | Carefully calculate and administer anesthesia based on the rat's weight. Use appropriate hemostatic techniques to control bleeding. Ensure sterile surgical procedures. |
| Inconsistent nerve crush injury. | Variation in forceps pressure or duration of crush. | Use calibrated forceps to apply a consistent force (e.g., 54 N). Standardize the duration of the crush (e.g., three times for 10 seconds each).[4] |
| No significant difference in regeneration between control and this compound treated groups. | Improper drug delivery; insufficient drug concentration; degradation of the compound. | Ensure local administration is directly at the crush site. Prepare fresh solutions of this compound for each experiment, following solubility and storage guidelines (-80°C for long-term storage).[6] |
| High variability in functional recovery assays (e.g., walking track analysis). | Inconsistent training of animals; subjective scoring. | Acclimatize and train the rats to the testing apparatus before surgery. Use automated gait analysis software to minimize subjective bias. |
In Vitro Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor DRG neuron viability after dissociation. | Over-digestion with enzymes; mechanical stress during trituration. | Optimize the concentration and incubation time of collagenase/dispase. Use fire-polished Pasteur pipettes for gentle trituration. |
| Clumping of dissociated neurons. | Presence of non-neuronal cells; improper dissociation. | Use a cell strainer after dissociation to obtain a single-cell suspension. Consider a pre-plating step to reduce the number of fibroblasts. |
| Inconsistent or minimal neurite outgrowth in control wells. | Suboptimal culture medium; improper coating of culture plates. | Ensure the culture medium contains necessary supplements like nerve growth factor (NGF). Use appropriate substrates like poly-D-lysine and laminin for coating plates. |
| Precipitation of this compound in culture medium. | Poor solubility of the compound. | Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is low and consistent across all wells. |
| Difficulty in imaging and quantifying neurite length. | Low contrast images; complex neurite networks. | Use appropriate fluorescent markers for neurons (e.g., β-III tubulin). Employ automated image analysis software with neurite tracing algorithms for quantification. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay |
| EC50 for PI3Kα activation | ~60 µM | In vitro lipid kinase activity |
| EC50 for metabolic activity | ~0.5 µM | PI3Kα-WT Mouse Embryonic Fibroblasts (MEFs) |
| Effective concentration for PI3Kα signaling | 1-30 µM | Rodent and human cells |
Data compiled from multiple sources.[4][6][7]
Table 2: In Vivo Administration of this compound
| Parameter | Value | Animal Model |
| Dosage | 10 mg/kg or 5 µM, 100 µM | Mice (ischemia-reperfusion injury) and Rat (sciatic nerve crush) |
| Administration Route | Intravenous (i.v.) or Local | Rodent models |
| Treatment Duration | Single dose | Ischemia-reperfusion and nerve crush models |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Rat Sciatic Nerve Crush Model
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Anesthesia: Anesthetize adult male Sprague-Dawley rats (180-200g) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[4]
-
Surgical Procedure:
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Make a skin incision on the lateral aspect of the mid-thigh of the hind limb.
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Expose the sciatic nerve through blunt dissection of the muscle layers.
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Perform the crush injury using fine forceps with a defined force (e.g., 54 N) for a standardized duration (e.g., three times for 10 seconds each) at a specific location (e.g., 10 mm above the bifurcation).[3][4]
-
-
This compound Administration:
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Prepare the this compound solution in a vehicle such as 10% DMSO in saline.[5]
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Administer a single dose locally to the crush site.
-
-
Post-operative Care: Suture the muscle and skin layers and provide appropriate post-operative analgesia and care.
-
Assessment of Regeneration:
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Functional Analysis: Perform walking track analysis at regular intervals (e.g., 1, 4, 7, 14 days post-injury) to calculate the Sciatic Functional Index (SFI).
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Electrophysiology: Measure compound muscle action potentials (CMAPs) to assess nerve conductivity.
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Histology: At the experimental endpoint, perfuse the animals and harvest the sciatic nerves for immunohistochemical analysis of axonal markers (e.g., neurofilament) and myelin (e.g., Luxol Fast Blue).
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Dorsal Root Ganglion (DRG) Neurite Outgrowth Assay
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DRG Isolation and Dissociation:
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Isolate DRGs from adult rats.
-
Digest the ganglia in an enzyme solution (e.g., collagenase/dispase) followed by gentle mechanical dissociation.
-
-
Cell Plating:
-
Plate the dissociated neurons on coverslips or in multi-well plates coated with poly-D-lysine and laminin.
-
Culture the neurons in a defined neurobasal medium supplemented with B27, L-glutamine, and NGF.
-
-
This compound Treatment:
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After allowing the neurons to adhere and extend initial neurites (e.g., 24 hours), treat the cultures with varying concentrations of this compound (e.g., 0.01-100 µM).[6]
-
-
Immunostaining and Imaging:
-
After a set incubation period (e.g., 48-72 hours), fix the cells and perform immunofluorescence staining for a neuronal marker like β-III tubulin.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Use an automated image analysis software to measure the total neurite length, number of branches, and other relevant morphological parameters.
-
Visualizations
Caption: PI3Kα signaling pathway activated by this compound.
Caption: Experimental workflow for nerve regeneration studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. Rat sciatic nerve crush surgery and tissue preparation [bio-protocol.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
mitigating potential toxicity of UCL-TRO-1938 in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicities of the PI3Kα activator, UCL-TRO-1938, during long-term in vivo studies. Given that long-term toxicity data for this compound is not yet publicly available, this guide is based on general principles of preclinical toxicology for small molecule kinase modulators and the known roles of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα). It enhances multiple steps of the PI3Kα catalytic cycle, leading to the activation of downstream signaling pathways, such as the Akt pathway. This activation can promote cellular responses like proliferation and survival.
Q2: Are there any known toxicities associated with this compound?
A2: Currently, published studies on this compound have focused on its acute effects, demonstrating cardioprotective and neuroregenerative properties in short-term rodent models. There is limited publicly available data on its long-term toxicity profile. However, one source advises against using concentrations above 10 µM for cell-based assays lasting longer than 24 hours, suggesting a potential for time- and concentration-dependent in vitro toxicity.[1] Long-term activation of the PI3K/Akt pathway, a central regulator of cell growth and metabolism, could theoretically lead to on-target toxicities.
Q3: What are the potential on-target toxicities of long-term PI3Kα activation?
A3: The PI3K/Akt pathway is crucial for normal physiological processes. Chronic activation could potentially lead to metabolic disturbances, such as hyperglycemia and hyperinsulinemia, due to its role in insulin signaling.[2] Unregulated cell growth and proliferation are also theoretical risks. Continuous activation of pro-survival signaling may also have unforeseen consequences in various tissues.
Q4: What is a suitable starting point for designing a long-term in vivo toxicity study for this compound?
A4: A well-designed preclinical toxicology study is essential.[3][4][5] This should begin with a dose-range finding study to determine the maximum tolerated dose (MTD).[6] Subsequent long-term studies, typically lasting from 28 days to 6 months in rodent models, should include multiple dose groups (a control group, a low-, mid-, and high-dose group based on the MTD) to characterize any potential dose-dependent toxicities.[4][7]
Troubleshooting Guides
Issue 1: Significant Body Weight Loss and General Distress Observed in Animal Models
This is a common indicator of systemic toxicity.
-
Potential Cause: The administered dose of this compound may be too high for long-term administration, leading to cumulative toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: The most immediate action is to lower the dose of this compound.
-
Intermittent Dosing: Consider an alternative dosing schedule, such as five days on and two days off, to allow for a "drug holiday" and potential recovery of normal tissues.
-
Vehicle Control: Ensure that the vehicle used for drug delivery is not contributing to the observed toxicity by including a vehicle-only control group.
-
Supportive Care: Provide supportive care to the animals, such as ensuring adequate hydration and nutrition.
-
Issue 2: Elevated Liver Enzymes (ALT/AST) Detected in Blood Samples
Elevated liver enzymes are indicative of potential hepatotoxicity.
-
Potential Cause: The liver is a primary site of drug metabolism, and high concentrations or long-term exposure to this compound or its metabolites could lead to liver damage.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Analyze liver enzyme levels across all dose groups to determine if the effect is dose-dependent.
-
Histopathology: Conduct a histopathological examination of liver tissue from all dose groups to identify any cellular damage, inflammation, or other abnormalities.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound and its metabolites in the liver.
-
Issue 3: Cardiovascular Abnormalities Observed (e.g., changes in ECG, blood pressure)
Given the role of the PI3K pathway in cardiac function, monitoring cardiovascular health is critical.
-
Potential Cause: On-target effects of chronic PI3Kα activation in the heart or off-target effects on other kinases could lead to cardiovascular changes.
-
Troubleshooting Steps:
-
Comprehensive Cardiovascular Monitoring: Implement regular monitoring of electrocardiograms (ECG), blood pressure, and heart rate.
-
Cardiac Biomarkers: Measure cardiac biomarkers in blood samples (e.g., troponins) to assess for cardiac muscle damage.
-
Histopathology of Heart Tissue: At the end of the study, perform a detailed histopathological analysis of heart tissue to look for any structural changes.
-
Data Presentation
Table 1: Potential Toxicities and Mitigation Strategies for Long-Term this compound Studies
| Potential Toxicity | Monitoring Parameters | Mitigation Strategies |
| Systemic Toxicity | Body weight, food/water intake, clinical signs of distress | Dose reduction, intermittent dosing schedule, supportive care |
| Hepatotoxicity | Serum ALT/AST levels, bilirubin | Dose reduction, histopathological analysis, pharmacokinetic analysis |
| Cardiotoxicity | ECG, blood pressure, heart rate, cardiac biomarkers | Comprehensive cardiovascular monitoring, dose reduction, histopathology |
| Metabolic Effects | Blood glucose, insulin levels | Regular monitoring of metabolic parameters, dietary management |
| Nephrotoxicity | Serum creatinine, BUN | Dose reduction, ensure adequate hydration, histopathology of kidneys |
Experimental Protocols
Protocol 1: General Long-Term Toxicity Monitoring in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, high), determined from prior dose-range finding studies.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a consistent time each day.
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food/water consumption at least twice weekly.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., monthly) for hematology and clinical chemistry analysis (including liver and kidney function tests).
-
Cardiovascular Monitoring: Perform ECG and blood pressure measurements at baseline and at regular intervals throughout the study.
-
Terminal Procedures: At the end of the study, perform a complete necropsy, collect major organs for weight analysis and histopathological examination.
Protocol 2: Assessment of Cardiovascular Function
-
Telemetry: For continuous monitoring, consider the use of telemetry devices to record ECG and blood pressure in a subset of animals.
-
Echocardiography: Conduct echocardiograms at baseline and specified time points to assess cardiac structure and function (e.g., ejection fraction, fractional shortening).
-
Histopathology: At necropsy, carefully examine the heart for any signs of hypertrophy, fibrosis, or inflammation. Utilize specific stains (e.g., Masson's trichrome for fibrosis) to quantify any changes.
Visualizations
Caption: Signaling pathway of this compound as a PI3Kα activator.
Caption: Troubleshooting workflow for in vivo toxicity.
Caption: Experimental workflow for long-term toxicity studies.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. criver.com [criver.com]
- 6. altasciences.com [altasciences.com]
- 7. researchgate.net [researchgate.net]
UCL-TRO-1938 inconsistent results in cell-based assays
Welcome to the technical support center for UCL-TRO-1938. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in cell-based assays involving this novel PI3Kα activator.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results when using this compound in cell-based assays.
Q1: My results with this compound are variable between experiments. What are the common causes?
Variability in results can stem from several factors related to the compound, cell culture conditions, and assay procedures. Here are the key aspects to consider:
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Compound Handling and Storage: this compound is soluble in DMSO but insoluble in water and ethanol.[1] Ensure you are preparing fresh dilutions from a properly stored DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Concentration and Incubation Time: At concentrations above 7.5 μM, this compound can induce PI3Kα-independent effects in 24-hour assays.[2] These off-target effects can be observed at concentrations as low as 2-4 μM with longer incubation periods (48-72 hours).[2] It is recommended to use concentrations between 1-10 μM for assays up to 24 hours to maintain selectivity.[3]
-
Cell Line Specifics: The expression level of PI3Kα and the overall status of the PI3K/Akt signaling pathway can vary significantly between different cell lines. This can lead to different sensitivities to this compound. It is crucial to characterize the baseline PI3K pathway activity in your chosen cell line.
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Cell Culture Conditions: Factors such as cell density, passage number, and serum starvation conditions can impact the cellular response to PI3K activation. Consistency in these parameters is critical for reproducible results.
Q2: I am observing unexpected cytotoxicity or a decrease in cell viability at higher concentrations of this compound. Is this normal?
Yes, this observation is consistent with published data. While this compound is an activator of PI3Kα, leading to pro-proliferative signals at lower concentrations, higher concentrations can lead to a decrease in ATP levels, indicative of off-target effects.[2]
-
Recommendation: Perform a dose-response curve in your specific cell line to determine the optimal concentration that activates the PI3Kα pathway without inducing significant cytotoxicity. A typical starting point for cell-based assays is in the range of 1-10 μM.[3]
Q3: The level of Akt phosphorylation in response to this compound is lower than expected or inconsistent.
Several factors can influence the measurement of Akt phosphorylation:
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Stimulation Time: The activation of PI3K signaling by this compound is transient.[2] Peak Akt phosphorylation is typically observed within a short timeframe (e.g., 15-40 minutes) and is subject to endogenous feedback mechanisms that can downregulate the signal over time.[2][4] A time-course experiment is recommended to determine the optimal stimulation time in your cell model.
-
Lysis Buffer Composition: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of p-Akt during sample preparation.
-
Antibody Quality: Use a well-validated antibody specific for the phosphorylated form of Akt (e.g., p-Akt Ser473 or Thr308).
Q4: My cell proliferation assay (e.g., MTT, Crystal Violet) results are not consistent.
In addition to the points mentioned above, consider the following for proliferation assays:
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Seeding Density: Ensure that cells are seeded at a density that allows for logarithmic growth throughout the duration of the experiment. Over-confluent or sparsely seeded cells will respond differently.
-
Assay Duration: As mentioned, longer incubation times with this compound can lead to off-target effects that may confound proliferation readouts.[2] Align your assay duration with the window of selective PI3Kα activation.
-
Metabolic-Based Assays (e.g., MTT): Be aware that this compound can affect cellular metabolic activity independently of proliferation at higher concentrations.[2] It may be beneficial to complement metabolic assays with direct cell counting methods (e.g., crystal violet staining or cell counting).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro EC₅₀ (PI3Kα activation) | ~60 μM | Recombinant human p110α/p85α | [1] |
| Cellular EC₅₀ (p-Akt S473) | ~2-4 μM | PI3Kα-WT MEFs | [5][6] |
| Cellular EC₅₀ (PIP₃ generation) | ~5 μM | Mouse Embryonic Fibroblasts (MEFs) | [6] |
| Cellular EC₅₀ (Metabolic Activity) | ~0.5 μM | PI3Kα-WT MEFs (24h) | [4] |
| Concentration for PI3Kα-independent effects | >7.5 μM (24h), 2-4 μM (48-72h) | PI3Kα-WT and -KO MEFs | [2] |
Experimental Protocols
1. Western Blotting for p-Akt (Ser473) Activation
This protocol provides a general framework for assessing this compound-mediated Akt phosphorylation. Optimization for specific cell lines and antibodies is recommended.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Depending on the cell line, serum-starve the cells for 4-24 hours prior to stimulation to reduce basal PI3K pathway activity.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 0.1, 1, 5, 10 μM).
-
Replace the starvation media with the media containing this compound and incubate for the desired time (e.g., 15, 30, 60 minutes). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To normalize, strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin).
-
2. MTT Cell Proliferation Assay
This protocol is for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment:
-
After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1-20 μM) or a DMSO vehicle control.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition:
-
Add 10 μL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 μL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
PI3Kα Signaling Pathway
Caption: PI3Kα signaling pathway activated by this compound.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for using this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancertools.org [cancertools.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
refining UCL-TRO-1938 treatment duration for optimal Akt activation
Welcome to the technical support center for UCL-TRO-1938, a selective allosteric activator of PI3Kα. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment duration for optimal Akt activation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue: Suboptimal or No Akt Activation Observed
If you are observing lower than expected or no increase in Akt phosphorylation (p-Akt) following this compound treatment, consider the following troubleshooting steps:
-
Verify Compound Integrity and Concentration: Ensure this compound has been stored correctly and that the final concentration in your experiment is accurate. Serial dilutions should be prepared fresh for each experiment.
-
Optimize Treatment Duration: Akt activation by this compound is transient.[1][2] A short time course experiment is crucial to identify the peak activation window. We recommend starting with a time course of 0, 15, 30, 45, 60, and 90 minutes.
-
Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase. High cell density can sometimes dampen signaling responses.
-
Serum Starvation: If working with cell lines cultured in serum, serum starvation prior to treatment can lower basal Akt phosphorylation and enhance the observed effect of this compound. The duration of serum starvation should be optimized for your specific cell line to avoid inducing stress or apoptosis.
-
Lysis Buffer Composition: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of Akt during sample preparation.[3]
Issue: Inconsistent Akt Activation Between Experiments
Variability in p-Akt levels across experiments is a common challenge in cell signaling studies.[3] To improve reproducibility with this compound:
-
Standardize Experimental Conditions: Maintain consistency in cell passage number, seeding density, serum starvation time, and treatment conditions.
-
Control for Vehicle Effects: If this compound is dissolved in a solvent like DMSO, ensure that a vehicle-only control is included in all experiments at the same final concentration.
-
Use of Positive Controls: Include a known activator of the PI3K/Akt pathway, such as insulin or a growth factor relevant to your cell model, as a positive control to ensure the cells are responsive.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric activator of the p110α catalytic subunit of Phosphoinositide 3-kinase alpha (PI3Kα).[4][5] It enhances multiple steps of the PI3Kα catalytic cycle, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated.[6]
Q2: What is the recommended starting concentration for this compound?
A2: The effective concentration of this compound is cell-type dependent. For inducing Akt phosphorylation in cells, a starting range of 1-10 µM is recommended.[7] The reported EC50 for stimulating downstream Akt phosphorylation is in the range of 2-4 µM.[1][5][7]
Q3: How long should I treat my cells with this compound to see optimal Akt activation?
A3: The activation of the PI3K/Akt pathway by this compound is transient.[1][2] While a 40-minute treatment has been shown to induce dose-dependent signaling, the optimal treatment time can vary between cell lines.[8] We strongly recommend performing a time-course experiment (e.g., 0-90 minutes) to determine the peak of Akt phosphorylation for your specific experimental system.
Q4: Can prolonged treatment with this compound lead to different cellular outcomes?
A4: Yes, longer treatment durations can lead to different biological responses. While short-term treatment primarily results in the activation of signaling pathways, longer exposures (e.g., 24 hours) have been associated with cellular responses like proliferation.[8][9] However, prolonged activation of the PI3K/Akt pathway can also trigger negative feedback mechanisms that may dampen the signal over time.
Data Presentation
Table 1: Reported EC50 Values for this compound
| Parameter | EC50 Value | Cell Type/System | Reference |
| In vitro PI3Kα lipid kinase activity | ~60 µM | Biochemical Assay | [1][5][8] |
| Akt Phosphorylation (p-Akt S473) | 2-4 µM | MEFs, A549 | [1][5][7] |
| PIP3 Production | 5 µM | MEFs | [1][5] |
| Increased ATP levels (24h) | 0.5 µM | MEFs | [1][7] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Akt Activation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): If required for your cell line, replace the growth medium with a low-serum or serum-free medium and incubate for a predetermined optimal duration (e.g., 4-16 hours).
-
This compound Treatment: Prepare a working stock of this compound in the appropriate vehicle (e.g., DMSO). Dilute the compound to the desired final concentration in a serum-free medium. Add the treatment medium to the cells and incubate for various time points (e.g., 0, 15, 30, 45, 60, 90 minutes).
-
Cell Lysis: Following treatment, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Western Blotting: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant. Proceed with SDS-PAGE, protein transfer to a membrane, and immunoblotting for phospho-Akt (e.g., Ser473) and total Akt.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to Akt activation.
Caption: Workflow for determining optimal this compound treatment duration.
Caption: A logical guide for troubleshooting suboptimal p-Akt signals.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancertools.org [cancertools.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Selective PI3Kα allosteric activator | TargetMol [targetmol.com]
Technical Support Center: UCL-TRO-1938 Formulations for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective PI3Kα allosteric activator, UCL-TRO-1938, in in vivo experiments. Due to its poor aqueous solubility, appropriate formulation is critical for achieving desired exposure and pharmacological effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] It is a valuable tool for investigating the therapeutic potential of activating PI3Kα signaling in various contexts, including cardioprotection and nerve regeneration.[4][5] However, this compound is a lipophilic compound with poor water solubility, which presents a significant challenge for in vivo administration.[6] Inadequate solubility can lead to low bioavailability, precipitation at the injection site, and unreliable experimental outcomes.
Q2: What are the reported solubility characteristics of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[7][8] For in vitro assays, it is typically dissolved in DMSO to create a stock solution.[1][9] For in vivo experiments, a simple aqueous solution is not feasible, necessitating the use of co-solvents or other formulation strategies.
Q3: What are the recommended starting formulations for this compound for in vivo experiments?
A3: Several formulations have been successfully used to administer this compound in vivo. The choice of formulation may depend on the route of administration, desired dosing volume, and the animal model. Below are some commonly used vehicle compositions.
Troubleshooting Guide: Formulation Issues
Issue: My this compound formulation is cloudy or shows precipitation.
-
Cause: This indicates that the compound is not fully dissolved in the vehicle. This can happen if the concentration is too high for the chosen solvent system or if the components were not mixed properly.
-
Solution:
-
Ensure Proper Mixing: Follow the step-by-step protocol carefully, ensuring each component is fully dissolved before adding the next. Sonication can aid in dissolution.[9]
-
Check Component Quality: Use high-purity, anhydrous-grade solvents. Moisture in DMSO can significantly reduce the solubility of some compounds.[7]
-
Reduce Concentration: If precipitation persists, try lowering the final concentration of this compound in the formulation.
-
Try an Alternative Formulation: If a co-solvent system is problematic, a lipid-based formulation or a cyclodextrin-based vehicle may be more suitable.
-
Issue: I am observing toxicity or adverse events in my animal model.
-
Cause: While this compound itself may have a toxicity profile, the formulation vehicle can also contribute to adverse effects. High concentrations of DMSO, PEG300, or Tween-80 can be toxic to some animal models.
-
Solution:
-
Review Vehicle Toxicity: Consult literature for the known toxicity of the excipients in your chosen animal model and route of administration.
-
Reduce Excipient Concentration: If possible, adjust the formulation to use the lowest effective concentration of each co-solvent.
-
Conduct a Vehicle-Only Control Group: Always include a control group that receives the vehicle without this compound to differentiate between vehicle-induced and compound-induced effects.
-
Consider an Alternative Formulation: A different vehicle, such as a cyclodextrin or lipid-based formulation, may be better tolerated.
-
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and provide details on common in vivo formulations.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (109.51 mM) | May require sonication and warming.[1] |
| DMSO | 23 mg/mL (50.37 mM) | Fresh DMSO is recommended as moisture can reduce solubility.[7] |
| Water | Insoluble | [7] |
| Ethanol | Insoluble | [7] |
| PBS (pH 7.2) | Slightly soluble | [8] |
| DMF | 1 mg/mL | [8] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Composition | Final this compound Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.48 mM) | A clear solution is obtained; sonication is recommended.[9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.48 mM) | A clear solution is obtained; ultrasonication is recommended.[9] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.48 mM) | A clear solution is obtained; ultrasonication is recommended.[9] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is adapted from publicly available formulation data.[9]
-
Prepare a Stock Solution of this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 25 mg/mL.
-
Vortex and/or sonicate until the compound is completely dissolved.
-
-
Prepare the Final Formulation (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to the mixture. Vortex thoroughly to ensure a uniform and clear solution.
-
The final concentration of this compound will be 2.5 mg/mL.
-
Protocol 2: Preparation of a Cyclodextrin-based Formulation (10% DMSO, 90% (20% SBE-β-CD in Saline))
This protocol provides an alternative for animals that may be sensitive to high concentrations of PEG and Tween-80.[9]
-
Prepare a 20% SBE-β-CD Solution in Saline:
-
Dissolve 2 g of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in 10 mL of sterile saline.
-
Stir or vortex until the SBE-β-CD is completely dissolved. This solution can be stored at 4°C for up to one week.
-
-
Prepare a Stock Solution of this compound in DMSO:
-
Prepare a 25 mg/mL stock solution as described in Protocol 1.
-
-
Prepare the Final Formulation (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the cyclodextrin solution.
-
Vortex and/or sonicate until the final solution is clear.
-
The final concentration of this compound will be 2.5 mg/mL.
-
Visualizations
Caption: PI3Kα signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound formulation.
Caption: Relationship of components in this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 3. cancertools.org [cancertools.org]
- 4. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | PI3K | 2919575-27-0 | Invivochem [invivochem.com]
how to avoid UCL-TRO-1938 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of UCL-TRO-1938 to prevent its degradation. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, it is recommended to store this compound as a solid powder under desiccated conditions. For optimal stability, refer to the table below for recommended storage temperatures and durations.[1][2][3][4]
Q2: What is the best way to store this compound in solution?
A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) for experimental use. To minimize degradation, stock solutions should be prepared in anhydrous DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures.[5][6] The use of fresh, high-quality DMSO is crucial, as DMSO can absorb moisture, which may impact the solubility and stability of the compound.[6]
Q3: Can I store this compound solutions at room temperature?
A3: While this compound is stable for short periods at room temperature during shipping, long-term storage of solutions at room temperature is not recommended as it can accelerate degradation.[2][4] For working solutions in aqueous buffers, it is advisable to prepare them fresh on the day of use.
Q4: My this compound solution has changed color. What should I do?
A4: A change in the color of your solution could indicate chemical degradation. It is recommended to discard the solution and prepare a fresh one from a new stock aliquot. To prevent this, always store solutions protected from light and minimize their exposure to air.
Q5: I observe precipitation in my frozen DMSO stock solution upon thawing. How can I resolve this?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, ensure the compound is fully redissolved by bringing the vial to room temperature and vortexing gently. If precipitation persists, gentle warming and sonication may aid in redissolving the compound.[1][5] Storing at very high concentrations can also increase the likelihood of precipitation.
Storage Conditions Summary
For easy reference, the following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years[1][2][3] |
| 4°C | Up to 2 years[1][2][3] | |
| In Solvent (DMSO) | -80°C | Up to 6 months[1][5][7] |
| -20°C | Up to 1 month[1][5][7] |
Troubleshooting Guide: Preventing Degradation
This guide provides a systematic approach to identifying and mitigating potential causes of this compound degradation during storage and handling.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing amide and amine functionalities, potential degradation mechanisms could include:
-
Hydrolysis: The amide bond in the ethanone moiety could be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.
-
Oxidation: The nitrogen-containing heterocyclic rings and the piperazine moiety could be prone to oxidation, particularly when exposed to air and light.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for monitoring the stability of this compound in a DMSO stock solution over time. This method will require optimization for your specific equipment and conditions.
Objective: To determine the percentage of intact this compound remaining in a DMSO stock solution after storage under various conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the peak area of this compound. This will serve as the baseline (100% integrity).
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Sample Preparation and Analysis: Thaw the sample, vortex to ensure homogeneity, and dilute as in step 2. Inject the sample into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time-zero sample.
Suggested HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan).
-
Injection Volume: 10 µL
Visualizations
Logical Workflow for Troubleshooting Degradation
The following diagram illustrates a decision-making process to troubleshoot potential degradation of this compound.
Caption: A flowchart for troubleshooting this compound degradation.
Signaling Pathway Activated by this compound
This compound is an allosteric activator of PI3Kα, a key enzyme in the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.
Caption: The PI3K/Akt signaling pathway activated by this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in performing a stability study of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | PI3K | 2919575-27-0 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Selectivity of UCL-TRO-1938: A Comparative Guide to a Novel PI3K Alpha Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UCL-TRO-1938, a novel small-molecule activator of Phosphoinositide 3-kinase alpha (PI3Kα), with established selective PI3Kα inhibitors. By presenting key experimental data, detailed protocols, and pathway visualizations, this document serves as a comprehensive resource for validating the unique selectivity profile of this compound.
A Unique Mechanism: PI3K Alpha Activation
This compound represents a paradigm shift in the modulation of the PI3K pathway. Unlike the vast majority of therapeutic candidates that aim to inhibit kinase activity, this compound is a rare allosteric activator of PI3Kα.[1][2] This compound selectively stimulates the activity of the PI3Kα isoform, offering a unique tool to probe the physiological and pathological roles of this key signaling enzyme through activation rather than inhibition.[3] Its mechanism is distinct from physiological activators and it has been shown to induce transient activation of PI3Kα signaling in various cell types.[1][3]
Comparative Selectivity Profile
To understand the selectivity of this compound, it is useful to compare its activity profile with that of well-characterized PI3Kα inhibitors, Alpelisib (BYL719) and Taselisib (GDC-0032). The following table summarizes the potency and selectivity of these compounds against the Class I PI3K isoforms.
| Compound | Mechanism | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
| This compound | Activator | EC50: ~60 µM * | No Activity | No Activity | No Activity |
| Alpelisib (BYL719) | Inhibitor | IC50: 5 nM | IC50: 1,200 nM | IC50: 290 nM | IC50: 250 nM |
| Taselisib (GDC-0032) | Inhibitor | Ki: 0.29 nM | Ki: 9.1 nM | Ki: 0.12 nM | Ki: 0.97 nM |
Note: EC50 value for this compound is based on in vitro lipid kinase activity.[2] Data for Alpelisib and Taselisib are compiled from various sources.[2][4] this compound has been shown to have minimal effects on other kinases in profiling screens.[3]
This data clearly illustrates the unique profile of this compound as a selective PI3Kα activator, contrasting with the inhibitory action of Alpelisib and Taselisib. Alpelisib demonstrates high selectivity for PI3Kα over other isoforms, particularly PI3Kβ.[4] Taselisib is a potent inhibitor of the α, δ, and γ isoforms, with significantly less activity against the β isoform.[1][5]
Visualizing the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the central role of PI3Kα in this pathway.
Experimental Validation Workflow
Validating the selectivity of a compound like this compound involves a multi-tiered approach, starting with in vitro biochemical assays and progressing to cell-based functional assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize PI3K modulators.
In Vitro PI3K Kinase Activity Assay (Luminescent - ADP-Glo™)
This biochemical assay measures the enzymatic activity of purified PI3K isoforms by quantifying the amount of ADP produced during the kinase reaction.
-
Principle : The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The luminescent signal positively correlates with kinase activity. For an activator like this compound, an increase in luminescence would be observed, while for an inhibitor, a decrease would be seen.
-
Methodology :
-
Reaction Setup : Purified, recombinant PI3K isoforms (α, β, δ, γ) are incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and varying concentrations of the test compound (e.g., this compound) in a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[6]
-
Incubation : The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).[6]
-
ADP Detection : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis : Luminescence is measured using a luminometer. For activators, the EC50 value (concentration for 50% maximal activation) is calculated. For inhibitors, the IC50 value (concentration for 50% inhibition) is determined by plotting the percentage of kinase activity against the logarithm of the compound concentration.
-
Cellular Phospho-Akt (Ser473) Western Blot Analysis
This cell-based assay validates target engagement by measuring the phosphorylation of Akt, a key downstream effector of PI3K.
-
Principle : Activation of PI3K leads to the phosphorylation of Akt at Serine 473 (p-Akt). Western blotting uses specific antibodies to detect the levels of p-Akt relative to total Akt, providing a readout of pathway activation or inhibition within a cellular context.
-
Methodology :
-
Cell Culture and Treatment : Cells (e.g., human cancer cell lines) are cultured to 70-80% confluency and then treated with varying concentrations of the test compound for a specified time (e.g., 2-24 hours). A vehicle-only control (e.g., DMSO) is included.[7]
-
Cell Lysis : Cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Protein Quantification : The protein concentration of each lysate is determined using a suitable method, such as a BCA assay, to ensure equal loading.[7]
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting :
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
The membrane is incubated with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.[7]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection : A chemiluminescent substrate is applied to the membrane, and the signal is captured using an imager. The membrane is often stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Cellular PIP3 Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method directly quantifies the cellular levels of PIP3, the direct product of PI3K activity.
-
Principle : This method involves the extraction of lipids from cells, followed by separation using high-performance liquid chromatography (HPLC) and quantification using tandem mass spectrometry (MS/MS). This allows for the direct measurement of different fatty-acyl species of PIP3.
-
Methodology :
-
Cell Treatment and Lipid Extraction : Cells are treated with the test compound. Lipids are then extracted using an acidified organic solvent mixture (e.g., chloroform/methanol/HCl).[11]
-
Phase Separation : The addition of chloroform and acid induces phase separation, and the lower organic phase containing the lipids is collected.[11]
-
Sample Preparation : The extracted lipids may be derivatized (e.g., by phosphate methylation) to improve chromatographic separation and detection sensitivity.[12]
-
LC-MS/MS Analysis : Samples are injected into an HPLC system (often a reverse-phase C18 column) coupled to a tandem mass spectrometer. The mass spectrometer is operated in a multiple-reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions characteristic of PIP3.[13]
-
Data Analysis : The amount of PIP3 is quantified by comparing the signal to that of a known amount of an internal standard. The results provide a direct measure of PI3K activity in the cell.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 3. mesoscale.com [mesoscale.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.de [promega.de]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct analysis of PI(3,4,5)P3 using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Activators: UCL-TRO-1938 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UCL-TRO-1938, a novel small molecule activator of Phosphoinositide 3-kinase (PI3K), with other commonly used PI3K activators. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to PI3K Activation
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. While PI3K inhibitors have been extensively developed for diseases characterized by pathway hyperactivation, such as cancer, the therapeutic potential of activating PI3K is an emerging area of research. Targeted activation of PI3K holds promise for applications in regenerative medicine, cardioprotection, and neuroregeneration. This guide focuses on this compound, a direct activator of the PI3Kα isoform, and compares its performance with other molecules used to stimulate PI3K activity.
Comparative Analysis of PI3K Activators
The following table summarizes the key characteristics of this compound and a selection of other PI3K activators.
| Feature | This compound | 740 Y-P | Insulin-like Growth Factor-1 (IGF-1) | N-Formylmethionyl-leucyl-phenylalanine (fMLP) |
| Activator Type | Small molecule, allosteric activator | Cell-permeable phosphopeptide | Recombinant protein, physiological ligand | Chemoattractant peptide, physiological ligand |
| Mechanism of Action | Allosterically activates PI3Kα by enhancing multiple steps of the catalytic cycle.[1] | Binds to the SH2 domains of the p85 regulatory subunit, mimicking the effect of phosphorylated receptor tyrosine kinases.[2][3][4] | Binds to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase, leading to the recruitment and activation of PI3K.[5][6][7] | Activates G protein-coupled receptors (GPCRs), leading to the activation of PI3Kγ.[8][9][10] |
| PI3K Isoform Selectivity | Selective for PI3Kα.[1] | Binds to the p85 subunit, which is common to all Class IA PI3Ks (α, β, δ). | Activates Class IA PI3Ks downstream of the IGF-1R. | Primarily activates the Class IB PI3Kγ isoform.[8] |
| Potency (EC50/AC50) | ~0.5 µM (Metabolic activity in MEFs)[11], 2-4 µM (pAkt production in cells), ~60 µM (Allosteric activation). | A concentration of 20 µM is often used in cell-based assays to activate the PI3K pathway.[3][12] | The concentration for PI3K pathway activation is cell-type dependent and typically in the nanomolar range. | Induces a 3-fold increase in PI3Kγ activity in immunoprecipitates from neutrophils.[8] |
| Cellular Effects | Promotes cell proliferation, cardioprotection, and nerve regeneration.[1] | Stimulates mitogenesis and promotes neuronal cell survival. | Promotes cell growth, survival, and differentiation.[5][13][14] | Induces neutrophil chemotaxis, superoxide generation, and degranulation.[10][15] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of these activators and a typical experimental approach for their evaluation, the following diagrams are provided.
Caption: PI3K Signaling Pathway Activation.
References
- 1. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 740 Y-P (PDGFR 740Y-P) | PI3K activator | peptide | CAS 1236188-16-1 | Buy 740Y-P (PDGFR 740Y-P) from Supplie [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K activation by IGF-1 is essential for the regulation of membrane expansion at the nerve growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IGF-1 activates the P13K/AKT signaling pathway via upregulation of secretory clusterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of phosphatidylinositol 3-kinase activity and phosphatidylinositol 3,4,5-trisphosphate accumulation by neutrophil priming agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Role of PI3K/Akt signaling in insulin-like growth factor-1 (IGF-1) skin tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IGF-I/PI3K/Akt and IGF-I/MAPK/ERK pathways in vivo in skeletal muscle are regulated by nutrition and contribute to somatic growth in the fine flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MLK3 regulates fMLP-stimulated neutrophil motility - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Signals: UCL-TRO-1938, the PI3Kα Activator, versus Pan-PI3K Inhibitors in Cancer Research
A fundamental dichotomy exists in the therapeutic targeting of the PI3K signaling pathway. While the vast majority of research focuses on inhibiting this pathway to curb cancer growth, a unique small molecule, UCL-TRO-1938, takes the opposite approach by activating a specific isoform, PI3Kα. This guide provides a comparative analysis of this compound and pan-PI3K inhibitors, offering researchers a clear perspective on their contrasting mechanisms and applications in cancer cell lines, supported by experimental data and protocols.
In the landscape of cancer therapeutics, the Phosphoinositide 3-kinase (PI3K) pathway is a well-trodden battleground. Hyperactivation of this pathway is a common driver of tumor progression, leading to the development of numerous inhibitors aimed at shutting it down.[1][2][3] Pan-PI3K inhibitors, which target multiple PI3K isoforms, have been a cornerstone of this strategy, with several compounds advancing into clinical trials.[1][2][4] In stark contrast, this compound emerges as a chemical probe with a diametrically opposed function: it is a potent allosteric activator of the PI3Kα isoform.[5][6][7] This unique characteristic positions this compound not as a direct anti-cancer agent, but as a tool for studying PI3Kα signaling and for potential therapeutic applications in tissue protection and regeneration.[6][7]
Mechanism of Action: An Activator versus Inhibitors
This compound activates PI3Kα through a unique allosteric mechanism, enhancing multiple steps of the enzyme's catalytic cycle.[6] This leads to increased production of the signaling lipid PIP3 and subsequent activation of downstream effectors like AKT, ultimately promoting cellular responses such as proliferation.[5][7] Conversely, pan-PI3K inhibitors are ATP-competitive molecules that bind to the kinase domain of PI3K isoforms, blocking their ability to phosphorylate PIP2 to PIP3 and thereby inhibiting downstream signaling.[1] This blockade of a critical survival pathway can lead to decreased cancer cell proliferation and increased apoptosis.[8]
Comparative Effects on Cell Signaling and Proliferation
The opposing mechanisms of this compound and pan-PI3K inhibitors result in predictably different outcomes in cancer cell lines. While this compound has been shown to induce cell proliferation and cell cycle progression, pan-PI3K inhibitors are designed to suppress these processes.[5][8]
Below is a summary of the reported effects of this compound and a selection of representative pan-PI3K inhibitors.
| Compound | Target(s) | Mechanism of Action | Reported EC50/IC50 (Biochemical) | Reported Effect on Cancer Cell Lines |
| This compound | PI3Kα | Allosteric Activator | EC50: ~60 μM (for PI3Kα)[5][6][7] | Induces cell proliferation and cell cycle progression[5][9] |
| Buparlisib (BKM120) | Pan-Class I PI3K | Inhibitor | IC50: p110α (52 nM), p110β (166 nM), p110γ (262 nM), p110δ (116 nM)[10][11] | Decreases viability and blocks cell cycle progression[12] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | Inhibitor | IC50: p110α (3 nM), p110β (33 nM), p110γ (3 nM), p110δ (3 nM) | Inhibits cell proliferation |
| Copanlisib (BAY 80-6946) | Primarily PI3Kα and PI3Kδ | Inhibitor | IC50: PI3Kα (0.5 nM), PI3Kδ (0.7 nM) | Potent antitumor activity in multiple cell-line models[13] |
Visualizing the Contrasting Pathways
To illustrate the opposing effects of this compound and pan-PI3K inhibitors on the PI3K signaling pathway, the following diagrams are provided.
Caption: Opposing effects on the PI3K signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing the effects of compounds like this compound and pan-PI3K inhibitors on cancer cell lines.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14][15]
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or a pan-PI3K inhibitor) in a complete culture medium.[14][15] The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically not exceed 0.1%.[14]
-
Incubation: Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48-72 hours).[15][16]
-
Reagent Addition and Measurement: For an MTT assay, add MTT solution and incubate for 4 hours, then add a solubilization solution before reading absorbance.[15] For CellTiter-Glo®, add the reagent, mix to induce lysis, and measure luminescence.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (for inhibitors) or EC50 (for activators) values.
Caption: Workflow for a cell viability assay.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation or inhibition.
-
Cell Culture and Treatment: Culture cells in 6-well plates until they reach 70-80% confluency.[14] Treat the cells with the desired concentrations of the compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation and Detection: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT).[15] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[15]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation or inhibition.[15]
Conclusion
This compound and pan-PI3K inhibitors represent two sides of the same coin in the study of PI3K signaling. While pan-PI3K inhibitors are pursued for their anti-proliferative effects in cancer, the PI3Kα activator this compound provides a valuable tool to dissect the intricacies of PI3Kα signaling and explore its potential in regenerative medicine. For researchers, understanding the distinct properties and experimental applications of both types of compounds is crucial for advancing our knowledge of the PI3K pathway in health and disease.
References
- 1. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Comparative effect of two pan-class I PI3K inhibitors used as anticancer drugs on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of UCL-TRO-1938's Neuroregenerative Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroregenerative effects of the novel small molecule PI3Kα activator, UCL-TRO-1938, against established neurotrophic factors. The information presented is collated from preclinical studies to aid in the evaluation of these compounds for further investigation and therapeutic development.
Executive Summary
This compound is a promising small molecule that promotes neuroregeneration by allosterically activating phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cellular growth and survival pathways.[1] This mechanism of action distinguishes it from classic neurotrophic factors such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell-Derived Neurotrophic Factor (GDNF), which typically act through tyrosine kinase (Trk) receptors. Preclinical data, primarily from rodent models of sciatic nerve injury, demonstrate the potential of this compound in promoting functional recovery. While direct comparative studies are limited, this guide consolidates available quantitative data to facilitate an evidence-based assessment.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies on this compound and key neurotrophic factors in promoting neuroregeneration. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental design.
Table 1: In Vivo Efficacy in Rodent Sciatic Nerve Crush Injury Models
| Compound/Factor | Animal Model | Dosage/Administration | Key Efficacy Endpoints | Results |
| This compound | Rat | Single injection or continuous delivery via minipump to the injured nerve | Increased return of tibialis anterior muscle activity | Impressive recovery reported[2][3] |
| Nerve Growth Factor (NGF) | Rat | 1 µg in 2.1 µL saline injected at the crush site | Motor Nerve Conduction Velocity (MNCV), Regenerated Myelinated Fibers (RMFs) | MNCV increased at 28 and 56 days (P < 0.05); Significantly more RMFs at 12 days[4] |
| Brain-Derived Neurotrophic Factor (BDNF) | Mouse | Not specified | Toe spreading test (motor recovery) | Faster appearance of initial and full sensory response compared to the model group (P < 0.05)[5] |
| Glial Cell-Derived Neurotrophic Factor (GDNF) | Mouse | Not specified | Blood-Nerve Barrier (BNB) functional recovery | Significantly restores restrictive BNB function to baseline by 14 days post-injury[6] |
| NGF + CNTF + GDNF | Rat | Local intramuscular injection | Sciatic Function Index (SFI), Nerve Conduction Velocity | Optimal functional recovery observed with the combination of all three factors[7] |
Table 2: In Vitro Efficacy in Neuronal Cell Cultures
| Compound/Factor | Cell Type | Key Efficacy Endpoints | Results |
| This compound | Cultured nerve cells | Neurite outgrowth | Significantly increased neurite outgrowth[2][3] |
| Nerve Growth Factor (NGF) | Sensory and motoneurons | Neuronal survival, neurite outgrowth | Promotes survival of sensory neurons |
| Brain-Derived Neurotrophic Factor (BDNF) | Not specified | Axonal regrowth | Promotes axonal regrowth[8] |
| Glial Cell-Derived Neurotrophic Factor (GDNF) | Sensory and motoneurons | Neuronal survival, neurite outgrowth and elongation | Most powerful effect on neurite outgrowth and elongation of sensory neurons and motoneurons[7] |
Experimental Protocols
Rat Sciatic Nerve Crush Injury Model
This model is a standard method for evaluating peripheral nerve regeneration.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
The sciatic nerve is exposed through a small incision in the thigh.
-
A standardized crush injury is induced using a non-serrated hemostatic forceps or a similar calibrated device. The duration and force of the crush are critical parameters that are kept consistent. For instance, a 15,000-g load for 10 minutes has been used to create a severe, yet recoverable, injury.[9]
-
The muscle and skin are then sutured.
-
-
Treatment Administration:
-
This compound: Can be administered via a single local injection at the injury site or through continuous delivery using an implanted osmotic minipump.[2]
-
Neurotrophic Factors: Typically administered as a single injection directly into the crush site or through repeated systemic or local injections.[4][7]
-
-
Functional Assessment:
-
Sciatic Functional Index (SFI): A widely used method that analyzes walking tracks to assess motor function recovery. An SFI of 0 represents normal function, while an SFI of -100 indicates complete loss of function.[10]
-
Nerve Conduction Velocity (NCV): Electrophysiological measurement to assess the speed of nerve impulse transmission.
-
Muscle Mass Measurement: The wet weight of the gastrocnemius muscle is measured to assess muscle atrophy.
-
-
Histological Analysis: At the end of the study period, the sciatic nerve is harvested, sectioned, and stained (e.g., with toluidine blue) to visualize and quantify regenerated myelinated nerve fibers.
In Vitro Neurite Outgrowth Assay
This assay is used to assess the direct effect of compounds on neuronal process extension.
-
Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell lines (e.g., PC12 cells) are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of the test compound (this compound or neurotrophic factors).
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for neurite extension.
-
Imaging and Analysis:
-
Cells are fixed and stained for neuronal markers (e.g., β-III tubulin).
-
Images are captured using a microscope.
-
Neurite length and branching are quantified using image analysis software.
-
Signaling Pathways
This compound Signaling Pathway
This compound acts as an allosteric activator of PI3Kα. This initiates a signaling cascade that is crucial for cell growth, proliferation, and survival, which are all important processes in nerve regeneration.
Caption: this compound activates PI3Kα, leading to downstream AKT/mTOR signaling.
Neurotrophic Factor Signaling Pathway
Neurotrophic factors like NGF and BDNF typically bind to Trk receptors, leading to receptor dimerization and autophosphorylation. This activates several downstream signaling pathways, including the PI3K/AKT pathway, which promotes neuronal survival and growth.
Caption: Neurotrophic factors activate Trk receptors, initiating PI3K/AKT signaling.
Conclusion
This compound represents a novel and promising approach to promoting neuroregeneration through the direct activation of the PI3Kα signaling pathway. The available preclinical data suggests its efficacy is comparable to that of established neurotrophic factors. However, the lack of direct comparative studies under identical experimental conditions necessitates further research to definitively establish its relative potency and therapeutic potential. Its nature as a small molecule may offer advantages in terms of delivery and pharmacokinetics over protein-based neurotrophic factors. This guide provides a foundational comparison to inform future research and development in the critical area of nerve repair.
References
- 1. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Researchers discover new compound with potential for treating nerve damage | Faculty of Medical Sciences [ucl.ac.uk]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Effects of nerve growth factor on crushed sciatic nerve regeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glial-derived neurotrophic factor is essential for blood-nerve barrier functional recovery in an experimental murine model of traumatic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of NGF, CNTF and GDNF on functional recovery following sciatic nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BDNF promotes the axonal regrowth after sciatic nerve crush through intrinsic neuronal capability upregulation and distal portion protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The functional recovery of peripheral nerves following defined acute crush injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional evaluation outcomes correlate with histomorphometric changes in the rat sciatic nerve crush injury model: A comparison between sciatic functional index and kinematic analysis | PLOS One [journals.plos.org]
A Comparative Analysis of UCL-TRO-1938 and Neurotrophic Factors in Neuronal Growth and Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UCL-TRO-1938, a novel small molecule activator of PI3Kα, and traditional neurotrophic factors. The objective is to delineate their respective mechanisms of action, present supporting experimental data, and provide detailed methodologies for assessing their neuro-regenerative potential.
Introduction: Two Approaches to a Shared Goal
The quest for therapeutic agents that can promote neuronal survival and regeneration is a cornerstone of neuroscience research. Traditionally, this field has been dominated by the study of neurotrophic factors , a family of proteins essential for the development, maintenance, and repair of the nervous system. These factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), act as extracellular ligands, binding to specific cell surface receptors to initiate intracellular signaling cascades that support neuronal health.
A more recent and alternative approach involves the direct modulation of key intracellular signaling nodes that are downstream of neurotrophic factor receptors. This compound exemplifies this strategy. It is not a neurotrophic factor itself, but a potent and selective small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][[“]][4] The PI3K/Akt signaling pathway is a critical convergence point for many growth factor signaling cascades, including those initiated by neurotrophins.[5][6][7] By directly activating PI3Kα, this compound aims to bypass the need for upstream receptor ligation and directly stimulate the pro-survival and pro-growth cellular machinery.
This guide will compare these two distinct but mechanistically related approaches to promoting neuronal well-being.
Comparative Data Overview
The following tables summarize the key characteristics and quantitative data for this compound and representative neurotrophic factors.
| Feature | This compound | Neurotrophic Factors (NGF, BDNF, NT-3) |
| Molecular Type | Small Molecule (1-(7-((2-((4-(4-ethylpiperazin-1-yl)phenyl)amino )pyridin-4-yl)amino )indolin-1-yl)ethan- 1-one)[8] | Proteins/Peptides[9] |
| Primary Target | PI3Kα (Phosphoinositide 3-kinase alpha)[1][[“]][8] | TrkA (NGF), TrkB (BDNF, NT-4), TrkC (NT-3)[10][11][12] |
| Mechanism of Action | Allosteric activator of PI3Kα, enhancing its catalytic activity.[1][[“]] | Ligand-induced dimerization and activation of receptor tyrosine kinases.[13][14] |
| Cellular Permeability | Cell-permeable | Generally not cell-permeable; act on cell surface receptors. |
| Specificity | Selective for PI3Kα over other PI3K isoforms and other kinases.[1][[“]] | High specificity for their respective Trk receptors.[10][11][12] |
| Reported Biological Effects | Induces cell proliferation, neurite outgrowth, cardioprotection, and nerve regeneration.[1][2][[“]] | Promote neuronal survival, differentiation, neurite outgrowth, and synaptic plasticity.[9][12] |
Table 1: General Comparative Properties
| Parameter | This compound | Neurotrophic Factors | Source |
| EC50 (in vitro lipid kinase activity) | ~60 µM | N/A | [2] |
| EC50 (cellular pAkt stimulation) | 2-4 µM | Varies by factor, cell type, and assay (typically in the ng/mL range) | [2] |
| Kd for PI3Kα | 16-36 µM | N/A | [1] |
| Effective Concentration (Neurite Outgrowth) | 1-10 µM (in cells) | Varies (e.g., NGF: 50-100 ng/mL for PC12 cells) | [8] |
Table 2: Quantitative Performance Metrics
Signaling Pathways: A Tale of Convergence
While the initial targets of this compound and neurotrophic factors differ, they converge on the PI3K/Akt signaling pathway, a central regulator of cell survival and growth.
Neurotrophic Factor Signaling Pathway
Neurotrophic factors bind to their respective Tropomyosin receptor kinase (Trk) receptors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, which in turn activate multiple downstream signaling cascades, including the Ras/MAPK pathway and the PI3K/Akt pathway. The PI3K/Akt pathway is crucial for mediating the pro-survival effects of neurotrophins.
References
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Frontiers | The Role of BDNF in Peripheral Nerve Regeneration: Activity-Dependent Treatments and Val66Met [frontiersin.org]
- 5. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. cancertools.org [cancertools.org]
- 10. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. New chemical compound demonstrates potential in nerve regeneration | UCL News - UCL – University College London [ucl.ac.uk]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. axonmedchem.com [axonmedchem.com]
Validating the Cardioprotective Mechanism of UCL-TRO-1938: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel phosphoinositide 3-kinase alpha (PI3Kα) activator, UCL-TRO-1938, with other cardioprotective strategies. The information presented is supported by experimental data from preclinical studies to aid in the validation of its cardioprotective mechanism.
Introduction to this compound
This compound is a first-in-class, cell-permeable, small molecule that functions as a selective allosteric activator of PI3Kα.[1][2][3] The PI3K/Akt signaling pathway is a well-established endogenous cardioprotective cascade that promotes cell survival and inhibits apoptosis.[1] By directly and selectively activating PI3Kα, this compound offers a targeted approach to harnessing this protective pathway during myocardial ischemia-reperfusion injury (IRI).[1][2] Preclinical studies in rodent models have demonstrated its potential in reducing myocardial infarct size and preserving cardiac function.[1][4]
Comparative Analysis of Cardioprotective Efficacy
The primary endpoint for assessing the efficacy of cardioprotective agents in preclinical models of myocardial IRI is the reduction in infarct size, typically expressed as a percentage of the area at risk (AAR). This section compares the reported infarct size reduction achieved with this compound against other PI3K activators and a non-pharmacological intervention, Remote Ischemic Preconditioning (RIPC).
Table 1: Comparison of Infarct Size Reduction by Cardioprotective Agents
| Intervention | Mechanism of Action | Animal Model | Ischemia/Reperfusion Time | Dose/Procedure | Infarct Size Reduction (% vs. Control) | Reference(s) |
| This compound | PI3Kα Activator | Mouse (in vivo) | 40 min / 24 h | 10 mg/kg, IV at reperfusion | ~45% | [1][5] |
| This compound | PI3Kα Activator | Rat (ex vivo Langendorff) | 35 min / 2 h | 100 nM in perfusate | ~50% | [1] |
| Insulin-like Growth Factor-1 (IGF-1) | PI3K/Akt Pathway Activator | Rat (in vivo) | 40 min / 6 h | 1 µg/kg or 5 µg/kg, IV before ischemia | Significant reduction | [6] |
| Neuregulin-1 (NRG-1) | PI3K/Akt Pathway Activator | Rat (in vivo) | 45 min / 3 h | 4 µg/kg, IV before ischemia | Concentration-dependent reduction | [7] |
| SC79 | Pan-Akt Activator | Rat (in vivo) | 1 h / 2 h | 0.05 mg/kg x 3, IP | Significant reduction | [8][9] |
| Remote Ischemic Preconditioning (RIPC) | Endogenous Protective Pathways | Mouse (in vivo) | 30 min / 2 h or 24 h | 3-4 cycles of limb I/R | 20-25% | [10][11][12][13] |
Note: Direct comparison of percentage reduction should be interpreted with caution due to variations in experimental models, species, and ischemia/reperfusion protocols.
Signaling Pathway and Experimental Workflow
Cardioprotective Signaling Pathway of this compound
This compound directly binds to and allosterically activates the p110α catalytic subunit of PI3Kα. This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt (p-Akt) phosphorylates a multitude of downstream targets that collectively inhibit apoptotic signaling and promote cell survival.
Experimental Workflow for Validation
A typical preclinical study to validate the cardioprotective effects of this compound involves a series of in vivo and ex vivo experiments. The workflow is designed to assess the primary endpoint of infarct size reduction and to confirm the on-target mechanism of action by measuring the activation of the PI3K/Akt pathway.
Detailed Experimental Protocols
In Vivo Mouse Model of Myocardial Ischemia/Reperfusion Injury
-
Animal Preparation: Adult male C57BL/6 mice (8-10 weeks old) are anesthetized with isoflurane (2-3% for induction, 1.5-2% for maintenance). The animals are intubated and ventilated. Body temperature is maintained at 37°C.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture. Ischemia is confirmed by the appearance of a pale color in the myocardial tissue.
-
Ischemia and Reperfusion: The LAD is occluded for 40 minutes. Reperfusion is initiated by releasing the ligature and is allowed to proceed for 24 hours.
-
Drug Administration: this compound (10 mg/kg) or vehicle (e.g., DMSO/saline) is administered intravenously at the onset of reperfusion.
Measurement of Myocardial Infarct Size (TTC Staining)
-
Heart Collection: At the end of the reperfusion period, the mice are euthanized, and the hearts are excised.
-
AAR Demarcation: The LAD is re-occluded, and Evans blue dye (1%) is perfused through the aorta to delineate the area at risk (AAR) as the unstained region.
-
Slicing and Staining: The ventricles are sliced into 1-2 mm thick transverse sections and incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 15-20 minutes.
-
Imaging and Analysis: The heart slices are photographed. The viable myocardium stains red, while the infarcted tissue remains pale. The AAR and infarct area are quantified using image analysis software (e.g., ImageJ). Infarct size is expressed as a percentage of the AAR.
Western Blot Analysis for p-Akt
-
Protein Extraction: Heart tissue samples from the ischemic area are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the p-Akt/total Akt ratio is calculated.
TUNEL Assay for Apoptosis
-
Tissue Preparation: Hearts are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Permeabilization: Tissue sections are deparaffinized, rehydrated, and permeabilized with proteinase K.
-
TUNEL Reaction: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates into the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining and Imaging: The nuclei are counterstained with a DNA-binding dye (e.g., DAPI). The sections are then imaged using a fluorescence microscope. Apoptotic cells are identified by the colocalization of the TUNEL signal with the nuclear counterstain. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei.
Mitochondrial Permeability Transition Pore (MPTP) Opening Assay
-
Mitochondria Isolation: Mitochondria are isolated from fresh heart tissue by differential centrifugation.
-
Assay Principle: The opening of the MPTP is assessed by measuring calcium-induced mitochondrial swelling.
-
Measurement: Isolated mitochondria are suspended in a buffer containing a calcium indicator (e.g., Calcium Green-5N). The extramitochondrial calcium concentration is monitored fluorometrically. The addition of a calcium bolus will induce MPTP opening, leading to a rapid release of mitochondrial calcium and a subsequent increase in fluorescence. The calcium retention capacity (CRC) is used as a measure of MPTP opening susceptibility.
Logical Comparison of Cardioprotective Strategies
The choice of a cardioprotective strategy depends on various factors, including the therapeutic window, mechanism of action, and clinical translatability. This compound, as a direct PI3Kα activator, offers a targeted pharmacological approach. This contrasts with RIPC, which relies on the complex and sometimes unpredictable activation of endogenous protective pathways. Other PI3K activators, such as growth factors, may have broader systemic effects and different pharmacokinetic profiles.
Conclusion
This compound represents a promising, mechanism-based cardioprotective agent that directly targets the pro-survival PI3Kα pathway. Preclinical data demonstrates its efficacy in reducing myocardial infarct size and inhibiting apoptosis in the context of ischemia-reperfusion injury. Compared to other PI3K activators and non-pharmacological interventions, this compound offers the advantage of high selectivity. Further research, including head-to-head comparative studies and eventual clinical trials, is warranted to fully elucidate its therapeutic potential for patients with acute myocardial infarction.
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cardioprotective effect of IGF-1 against myocardial ischemia/reperfusion injury through activation of PI3K/Akt pathway in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuregulin-1 preconditioning protects the heart against ischemia/reperfusion injury through a PI3K/Akt-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Akt by SC79 decreased cerebral infarct in early cerebral ischemia-reperfusion despite increased BBB disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SC79, the AKT Activator Protects Cerebral Ischemia in a Rat Model of Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remote ischemic preconditioning confers late protection against myocardial ischemia-reperfusion injury in mice by upregulating interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remote ischaemic conditioning reduces infarct size in animal in vivo models of ischaemia-reperfusion injury: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hepatic Remote Ischemic Preconditioning (RIPC) Protects Heart Damages Induced by Ischemia Reperfusion Injury in Mice [frontiersin.org]
- 13. aminer.org [aminer.org]
A Comparative Analysis of UCL-TRO-1938's Efficacy in Preclinical Models of Cardioprotection and Nerve Regeneration
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel PI3Kα activator, UCL-TRO-1938, against other potential therapeutic alternatives in animal models of cardiac injury and peripheral nerve damage. This report summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in drug development.
The small molecule this compound has emerged as a promising therapeutic candidate due to its unique mechanism of action as an allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα).[1] This enzyme plays a critical role in cell survival and growth, making its activation a compelling strategy for tissue protection and regeneration. Preclinical studies have demonstrated the efficacy of this compound in two key areas: protecting the heart from ischemia-reperfusion (I/R) injury and promoting the regeneration of damaged peripheral nerves.[2][3] This guide synthesizes the available data on this compound and compares its performance with other experimental therapies targeting the PI3K pathway, namely the AKT activator SC79 and various PTEN inhibitors.
Cardioprotective Efficacy of this compound in Ischemia-Reperfusion Injury
Myocardial infarction, a leading cause of death worldwide, is characterized by damage to the heart muscle due to a lack of blood flow. While reperfusion is essential to salvage ischemic tissue, it can paradoxically cause further injury. This compound has been shown to be cardioprotective in a mouse model of myocardial I/R injury.[4] A key study demonstrated its efficacy in a clinically relevant model of double-knockout (DKO) mice with coronary artery disease, where traditional cardioprotective strategies like remote ischemic conditioning (RIC) failed.[1]
Comparative Performance in Cardioprotection
| Treatment | Animal Model | Key Efficacy Metric | Result | Reference |
| This compound | Double-knockout (Scarb1;Ldlr) mice with coronary artery disease | Infarct size reduction | Significant reduction in infarct size compared to vehicle | [1] |
| Remote Ischemic Conditioning (RIC) | Double-knockout (Scarb1;Ldlr) mice with coronary artery disease | Infarct size reduction | No significant reduction in infarct size | [1] |
| SC79 (AKT activator) | Rat model of cerebral ischemia/reperfusion | Infarct volume reduction | Significantly reduced infarct volume | [5][6] |
| PTEN Inhibitors (e.g., BPV) | Mouse model of myocardial infarction | Improved cardiac function, reduced apoptosis | Significantly improved cardiac function and reduced cardiomyocyte apoptosis | [7] |
Neuroregenerative Potential of this compound in Peripheral Nerve Injury
Peripheral nerve injuries can lead to significant disability and loss of function. Current therapeutic options are limited, highlighting the need for novel treatments that can enhance the intrinsic regenerative capacity of neurons. This compound has demonstrated the ability to promote nerve regeneration in a rat model of sciatic nerve crush injury.[2][3]
Comparative Performance in Nerve Regeneration
While direct comparative studies are limited, the available data suggests that activating the PI3K pathway is a viable strategy for promoting nerve regeneration.
| Treatment | Animal Model | Key Efficacy Metric | Result | Reference |
| This compound | Rat sciatic nerve crush model | Functional recovery | Increased recovery of hind leg muscle activity | [3] |
| PTEN Inhibitors (e.g., bpV compounds) | Rat models of nerve injury | Axon regeneration | Promoted axon regeneration | [8][9] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams were generated using the Graphviz DOT language.
Caption: PI3Kα signaling pathway activated by this compound and points of intervention for alternatives.
Caption: Generalized experimental workflows for cardioprotection and nerve regeneration studies.
Experimental Protocols
Myocardial Ischemia-Reperfusion Injury Model (Mouse)
-
Animal Model: Adult male C57BL/6 or specific genetic models (e.g., Scarb1;Ldlr double-knockout) are used.
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
Ischemia and Reperfusion: The ligature is maintained for a defined period (e.g., 30-60 minutes) to induce ischemia. The suture is then removed to allow for reperfusion for a specified duration (e.g., 24 hours).
-
Drug Administration: this compound or the vehicle control is administered, often intravenously, at the onset of reperfusion.
-
Infarct Size Assessment: After the reperfusion period, the heart is excised. The area at risk is delineated using Evans blue dye, and the infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).
Sciatic Nerve Crush Injury Model (Rat)
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Rats are anesthetized using appropriate anesthetics (e.g., isoflurane or an injectable cocktail).
-
Surgical Procedure: The sciatic nerve is exposed through a small incision in the thigh. A standardized crush injury is induced using fine forceps for a specific duration and pressure.
-
Drug Administration: this compound or the vehicle is administered locally at the injury site, either as a single injection or via a continuous delivery system like a mini-osmotic pump.
-
Functional Recovery Assessment:
-
Sciatic Function Index (SFI): Walking track analysis is performed at regular intervals to assess motor function recovery. The SFI is calculated based on measurements of the paw prints.
-
Electrophysiology: Nerve conduction velocity and compound muscle action potentials are measured to assess the electrical properties of the regenerating nerve.
-
Histology: At the end of the study, the sciatic nerve is harvested for histological analysis to quantify axon regeneration and myelination.
-
Conclusion
This compound represents a promising, novel approach for tissue protection and regeneration by directly activating PI3Kα. The preclinical data in both cardioprotection and nerve regeneration models are encouraging, particularly its efficacy in a clinically relevant model of heart disease where other interventions have failed. While direct comparative data with other PI3K pathway activators like SC79 and PTEN inhibitors is still emerging, the initial findings position this compound as a strong candidate for further development. Future studies should focus on direct, head-to-head comparisons and elucidation of the long-term functional benefits and safety profile of this compound. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in the design and interpretation of future studies in this exciting area of therapeutic development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Researchers discover new compound with potential for treating nerve damage | Faculty of Medical Sciences [ucl.ac.uk]
- 4. A New Approach to Targeting PI3‐Kinase in ischaemia-reperfusion injury | King's College London [kcl.ac.uk]
- 5. Activation of Akt by SC79 decreased cerebral infarct in early cerebral ischemia-reperfusion despite increased BBB disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SC79, the AKT Activator Protects Cerebral Ischemia in a Rat Model of Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTEN inhibitor improves vascular remodeling and cardiac function after myocardial infarction through PI3k/Akt/VEGF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN Inhibition to Facilitate Intrinsic Regenerative Outgrowth of Adult Peripheral Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN inhibition and axon regeneration and neural repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allosteric and Orthosteric Activation of PI3Kα: UCL-TRO-1938 vs. Phosphopeptide Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the novel allosteric activator of Phosphoinositide 3-kinase alpha (PI3Kα), UCL-TRO-1938, and traditional orthosteric activators, specifically phosphopeptides derived from receptor tyrosine kinases. This comparison is intended to be an objective resource, presenting experimental data to delineate the distinct mechanisms and functional consequences of these two modes of PI3Kα activation.
Introduction to PI3Kα Activation
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways, governing processes such as cell growth, proliferation, survival, and metabolism. The class IA isoform, PI3Kα, is a heterodimer composed of a catalytic subunit, p110α, and a regulatory subunit, p85α. Dysregulation of the PI3Kα signaling pathway is frequently implicated in cancer and other diseases, making it a key therapeutic target.
Activation of PI3Kα can be achieved through two distinct mechanisms:
-
Orthosteric Activation: This is the canonical mechanism of activation. It involves the binding of phosphorylated tyrosine motifs (pY) on activated receptor tyrosine kinases (RTKs) or adaptor proteins to the SH2 domains of the p85α regulatory subunit. This binding event relieves the inhibitory constraints imposed by p85α on the p110α catalytic subunit, leading to kinase activation.
-
Allosteric Activation: This mechanism involves the binding of a molecule to a site on the enzyme that is topographically distinct from the orthosteric (active) site. This binding event induces a conformational change in the protein, leading to an increase in its catalytic activity.
This guide focuses on the comparison of this compound, a first-in-class small molecule allosteric activator of PI3Kα, with a well-characterized orthosteric activator, a bis-phosphorylated phosphopeptide derived from the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).
Quantitative Comparison of Activator Performance
The following table summarizes the key quantitative parameters for the allosteric activator this compound and the orthosteric phosphopeptide (pY) activator. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Parameter | This compound (Allosteric Activator) | Phosphopeptide (pY) (Orthosteric Activator) | Reference |
| Target | PI3Kα (p110α/p85α) | PI3Kα (p110α/p85α) | [1][2] |
| Binding Site | Allosteric site on the p110α catalytic subunit | SH2 domains of the p85α regulatory subunit | [1][2] |
| In Vitro Potency (EC50) | ~60 µM (lipid kinase activity)[2][3][4][5] 3.4 µM (full-length WT PI3Kα)[6] | Not explicitly defined, activation observed at 2 µM.[7] | [2][3][4][5][6][7] |
| Binding Affinity (Kd) | 16-36 µM (SPR, DSF)[2] 253 ± 69 µM (SPR)[6] | Not reported in the provided context. | [2][6] |
| Cellular Potency (EC50) | ~2-4 µM (pAKT S473 phosphorylation)[8][9] ~0.5 µM (metabolic activity in MEFs)[5][10] | Not reported in the provided context. | [5][8][9][10] |
| Maximal Activation | Can activate PI3K pathway beyond the level of saturating doses of insulin in A549 cells.[2][8] | Leads to a modest 2- to 4-fold increase in PI3Kα activity.[6] | [2][6][8] |
| Isoform Selectivity | Selective for PI3Kα over PI3Kβ and PI3Kδ.[2] | Activates all class IA PI3K isoforms.[1] | [1][2] |
| Combined Effect | Synergistic activation when combined with phosphopeptide (pY).[1] | Synergistic activation when combined with this compound.[1] | [1] |
Mechanism of Action and Signaling Pathways
The distinct binding sites of this compound and phosphopeptides lead to different mechanisms of PI3Kα activation and potentially different downstream signaling consequences.
Orthosteric Activation by Phosphopeptides
Orthosteric activation by phosphopeptides is a well-established mechanism. The binding of the pY motifs of the phosphopeptide to the SH2 domains of the p85α subunit disrupts the inhibitory interaction between p85α and the p110α catalytic subunit. This release from inhibition allows p110α to adopt an active conformation, localize to the plasma membrane, and phosphorylate its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then acts as a second messenger to recruit and activate downstream effectors, most notably the serine/threonine kinase Akt.
Caption: Orthosteric activation of PI3Kα by phosphopeptides.
Allosteric Activation by this compound
This compound binds to a novel allosteric pocket on the p110α catalytic subunit. This binding event induces a conformational change that enhances multiple steps of the PI3Kα catalytic cycle, leading to a potent activation of the enzyme.[1][2] This mechanism is distinct from the release of p85-mediated inhibition. The synergistic activation observed when this compound is combined with a phosphopeptide further supports that they act through different mechanisms.
Caption: Allosteric activation of PI3Kα by this compound.
Experimental Protocols
The following are generalized protocols for in vitro and cell-based assays used to characterize the activity of PI3Kα activators.
In Vitro PI3Kα Kinase Assay (Luminescence-based)
This assay measures the amount of ADP produced as a result of PI3Kα kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
This compound and/or phosphopeptide activator
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Workflow:
Caption: Workflow for a luminescence-based in vitro PI3Kα kinase assay.
Cell-Based Assay for PI3Kα Pathway Activation (Western Blot for pAkt)
This assay measures the phosphorylation of Akt, a downstream effector of PI3Kα, in response to activator treatment in cells.
Materials:
-
Cell line of interest (e.g., MEFs, A549)
-
This compound and/or phosphopeptide activator
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Workflow:
Caption: Workflow for assessing PI3Kα pathway activation via Western blot.
Conclusion
This compound represents a novel class of PI3Kα activator with a distinct allosteric mechanism of action. This contrasts with the canonical orthosteric activation by phosphopeptides. The key differences lie in their binding sites, isoform selectivity, and potentially their maximal efficacy. While phosphopeptides provide a tool to study the physiological activation mechanism, the small molecule nature, and PI3Kα isoform selectivity of this compound offer unique advantages for therapeutic development and as a chemical probe to explore the nuances of PI3Kα signaling. The synergistic effect observed with co-treatment suggests that allosteric activators could be used in combination with therapies that promote the generation of orthosteric activators. Further research directly comparing these activators under identical experimental conditions will be invaluable for a more complete understanding of their respective pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PI3K | 2919575-27-0 | Invivochem [invivochem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular mechanisms of PI3Kα activation by small-molecule activator 1938 and cancer-specific mutation H1047R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. cancertools.org [cancertools.org]
- 10. This compound | Selective PI3Kα allosteric activator | TargetMol [targetmol.com]
A Comparative Guide to Modulating the PI3K Pathway: UCL-TRO-1938 vs. PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel PI3Kα activator, UCL-TRO-1938, with established PI3K inhibitors, Alpelisib (BYL-719) and Pictilisib (GDC-0941). The focus is on the validation of their effects on downstream targets of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a frequent event in various human cancers, making it a key therapeutic target.[1]
This document summarizes quantitative data, presents detailed experimental protocols for the validation of downstream effects, and provides visual representations of the signaling pathway and experimental workflows to aid in the design and interpretation of studies in this area.
Mechanism of Action: A Tale of Activation vs. Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade.[1] this compound represents a unique approach to modulating this pathway by selectively activating the PI3Kα isoform.[2][3] In contrast, Alpelisib and Pictilisib are inhibitors that block the catalytic activity of PI3K, thereby preventing the downstream signaling cascade.
-
This compound: A potent, small-molecule allosteric activator of PI3Kα.[4] It enhances multiple steps of the PI3Kα catalytic cycle, leading to increased production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of downstream effectors like Akt.[2]
-
Alpelisib (BYL-719): A potent and selective inhibitor of the PI3Kα isoform.[5] Its specificity for the alpha isoform is a key feature, aiming to reduce off-target effects.[6]
-
Pictilisib (GDC-0941): A potent pan-class I PI3K inhibitor, targeting PI3Kα, β, δ, and γ isoforms.[7][8] This broad-spectrum inhibition can be effective in cancers with various PI3K pathway alterations.[9]
Quantitative Data Presentation
The efficacy of these compounds is often assessed by their ability to modulate the phosphorylation of Akt at serine 473 (p-Akt S473), a key biomarker of PI3K pathway activation.[1] The following tables summarize the reported potencies of this compound, Alpelisib, and Pictilisib.
Table 1: Potency of this compound (PI3Kα Activator)
| Parameter | Value | Cell Line/System | Reference |
| EC50 (p-Akt S473) | 2-4 μM | Various rodent and human cells | [10] |
| EC50 (in vitro lipid kinase activity) | ~60 μM | Cell-free assay | [4][10] |
Table 2: Potency of Alpelisib (BYL-719) (PI3Kα Inhibitor)
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PI3Kα) | 5 nM | Cell-free assay | [5] |
| Effect on p-Akt | Significant decrease at 1 µM | MCF-7 and T47D cells | [6][11] |
Table 3: Potency of Pictilisib (GDC-0941) (Pan-PI3K Inhibitor)
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PI3Kα) | 3 nM | Cell-free assay | [7] |
| IC50 (p-Akt S473) | 46 nM | U87MG cells | [7] |
| IC50 (p-Akt S473) | 37 nM | PC3 cells | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PI3K/Akt Signaling Pathway and points of modulation.
Caption: Experimental workflow for Western Blot analysis of p-Akt.
Experimental Protocols
The following is a generalized protocol for a key experiment used to validate the effect of compounds on downstream PI3K targets: Western Blotting for Phospho-Akt (S473).
Objective: To quantitatively measure the levels of phosphorylated Akt at serine 473 (p-Akt S473) in cultured cells following treatment with this compound or PI3K inhibitors.
Materials:
-
Cell line of interest (e.g., with a constitutively active or inducible PI3K/Akt pathway)
-
Complete cell culture medium
-
This compound, Alpelisib, or Pictilisib
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (S473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Digital imaging system or X-ray film
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with various concentrations of the test compound or vehicle control for the desired duration.
-
Cell Lysis and Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant.[1]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.[1] b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.[12] c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12] e. Wash the membrane with TBST.
-
Signal Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Acquire the signal using a digital imaging system or X-ray film.[12] c. Strip the membrane and re-probe with antibodies against total Akt and a loading control to ensure equal protein loading. d. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and then to the loading control for each sample.[13]
This guide provides a foundational comparison of this compound with representative PI3K inhibitors. Researchers are encouraged to perform direct comparative studies under their specific experimental conditions to obtain the most accurate and relevant data for their research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechdaily.com [scitechdaily.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Potency of UCL-TRO-1938 Across Diverse Cell Types: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency of UCL-TRO-1938, a first-in-class small molecule allosteric activator of phosphoinositide 3-kinase alpha (PI3Kα). The data presented herein has been compiled from publicly available research to facilitate an objective evaluation of its performance across various cell lines. This document also outlines the experimental protocols used to determine its efficacy and contrasts its mechanism with other methods of activating the PI3K pathway.
Introduction to this compound
This compound is a selective activator of the PI3Kα isoform, a critical enzyme in the PI3K/AKT signaling pathway that governs essential cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3] Unlike physiological activators, this compound functions allosterically, enhancing multiple steps of the PI3Kα catalytic cycle.[1][2][3] Its selectivity for PI3Kα over other PI3K isoforms makes it a valuable tool for targeted research and potential therapeutic applications.[1][4]
Potency of this compound Across Different Cell Types
The potency of this compound has been evaluated in a variety of human and rodent cell lines. The half-maximal effective concentration (EC50) varies depending on the cell type and the specific downstream cellular response being measured. The following table summarizes the available quantitative data on the potency of this compound.
| Cell Line | Organism | Tissue of Origin | Measured Endpoint | EC50 Value (µM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | Embryo | Increased ATP levels (24h) | ~0.5 | [5][6] |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | Embryo | pAKT (S473) phosphorylation | 2-4 | [4][5][6] |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | Embryo | PIP3 production | 5 | [4][6] |
| A549 | Human | Lung Carcinoma | pAKT (S473) phosphorylation | Not specified | [1] |
| MCF10A | Human | Breast Epithelial | pAKT (S473) phosphorylation | Not specified | [1] |
| TE-1 | Human | Esophageal Squamous Cell Carcinoma | pAKT (S473) phosphorylation | Not specified | [7] |
| ECA9706 | Human | Esophageal Squamous Cell Carcinoma | pAKT (S473) phosphorylation | Not specified | [7] |
Comparison with Other PI3K Pathway Activators
Direct small-molecule activators of PI3Kα are a recent development, and as such, there is a lack of publicly available head-to-head potency data with direct commercial alternatives to this compound. Historically, activation of the PI3K pathway in a research setting has been achieved through other means:
-
Growth Factors and Cytokines: These physiological ligands bind to receptor tyrosine kinases (RTKs) to activate the PI3K pathway. While effective, they lack isoform specificity and can trigger multiple downstream signaling cascades.
-
Phosphopeptides: Synthetic peptides that mimic the binding of phosphotyrosine residues to the p85 regulatory subunit of PI3K can release its inhibitory constraint on the p110 catalytic subunit.[1]
-
PTEN Inhibitors: Inhibition of the PTEN tumor suppressor, a phosphatase that counteracts PI3K activity, leads to an accumulation of PIP3 and subsequent pathway activation.[1]
-
Expression of Constitutively Active PI3Kα Mutants: Genetic modification of cells to express oncogenic, activating mutations of the PIK3CA gene provides a constant activation of the pathway.[1]
This compound offers a distinct advantage over these methods by providing a direct, selective, and titratable activation of PI3Kα with a small molecule, allowing for more precise experimental control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway activated by this compound and a general workflow for assessing its potency.
References
- 1. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. A small-molecule PI3Kα activator for cardioprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PI3Kα activator | Probechem Biochemicals [probechem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. cancertools.org [cancertools.org]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal and Handling of UCL-TRO-1938: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of laboratory chemicals is paramount for ensuring safety and operational efficiency. This document provides essential safety and logistical information for the handling and disposal of UCL-TRO-1938, a notable allosteric activator of PI3Kα. The following procedural guidance is designed to directly address operational questions and establish best practices for laboratory safety and chemical handling.
Physical and Chemical Properties
A clear understanding of the physicochemical characteristics of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₇H₃₂N₆O |
| Molecular Weight | 456.6 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMSO: up to 50 mg/mL (with sonication and warming) |
| Ethanol: Slightly soluble | |
| PBS (pH 7.2): Slightly soluble |
The data presented in this table has been compiled from various supplier safety data sheets and product information pages.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory safety protocols should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat should be worn.
First-Aid Measures:
-
After Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.
-
After Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, seek medical advice.
Storage Procedures
Proper storage is crucial for maintaining the integrity and stability of this compound.
| Condition | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Experimental Protocols
Detailed methodologies for common experimental applications of this compound are provided below.
In Vitro Stock Solution Preparation
-
Objective: To prepare a concentrated stock solution for cell-based assays.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, for 1 mg of this compound (MW: 456.6 g/mol ), add 219 µL of DMSO.
-
Sonication or warming (up to 80°C) may be required to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
In Vivo Formulation
-
Objective: To prepare a formulation suitable for intravenous administration in animal models.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of this formulation is typically around 2.5 mg/mL.
-
This formulation should be prepared fresh on the day of use.
-
Disposal Procedures
As this compound is not classified as hazardous, its disposal should follow general laboratory guidelines for non-hazardous chemical waste.[1][2][3][4][5] The primary goal is to prevent environmental contamination and ensure the safety of all personnel.[2]
Step 1: Waste Identification and Segregation
-
Properly identify the waste as non-hazardous chemical waste.[2]
-
Segregate it from hazardous chemical, biological, and radioactive waste streams.[2]
Step 2: Containerization and Labeling
-
Place the waste in a designated, well-labeled container for non-hazardous chemical waste.[2]
-
The label should clearly indicate the contents.[2]
Step 3: Disposal Path
-
Solid Waste: Unused this compound powder can be disposed of as solid chemical waste.
-
Liquid Waste:
-
Small quantities of solutions (especially aqueous-based) may be suitable for drain disposal with copious amounts of water, subject to local regulations.[3][4] Always check with your institution's Environmental Health and Safety (EHS) department.
-
Solutions in organic solvents (like DMSO) should be collected in a designated non-hazardous liquid waste container.
-
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol or acetone). Allow the container to dry completely before disposing of it in the regular trash.[3]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and efficient laboratory environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling UCL-TRO-1938
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of UCL-TRO-1938, a potent allosteric activator of PI3Kα. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Assessment and Prudent Handling
Conflicting hazard information exists for this compound. A Safety Data Sheet (SDS) from one supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, another supplier reports the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Given this discrepancy, a conservative approach is mandatory. It is imperative to handle this compound as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before beginning work.
Personal Protective Equipment (PPE)
A risk-based approach should be taken when selecting PPE. The following are minimum requirements for handling this compound in solid and solution forms.
| Operation | Required Personal Protective Equipment | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | - Nitrile gloves (double-gloving recommended)- Safety goggles- Lab coat- Face mask (N95 or higher) | To prevent inhalation of fine particles and to protect skin and eyes from contact. |
| Handling Solutions | - Nitrile gloves- Safety goggles- Lab coat | To protect against accidental splashes and skin contact. |
Always wear appropriate PPE when handling this product.[1] All eye protection must meet ANSI standard Z87.1.[2] Lab coats should be worn to protect against minor chemical splashes and contamination.[3]
Operational Plan: From Receipt to Disposal
Follow these step-by-step procedures for the safe handling of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, CAS number, and any known hazard warnings.
-
Store: Store the compound according to the supplier's recommendations.
| Storage Conditions | |
| Powder | Store at -20°C for up to 3 years.[1] |
| Stock Solutions in Solvent | Aliquot and store at -80°C for up to one year, or -20°C for up to one month to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols: Solution Preparation
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk. [4]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weigh: If necessary, weigh the desired amount of this compound powder in the fume hood.
-
Dissolve: Add the appropriate volume of fresh, anhydrous DMSO directly to the vial. For compounds in quantities of 10 mg or less, it is recommended to add the solvent directly to the product vial.[1]
-
Ensure Complete Dissolution: Vortex or sonicate the solution to ensure the compound is fully dissolved. Gentle warming in a hot water bath can also aid dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Store: Store the aliquots at -80°C or -20°C as per the storage guidelines.
Spill and Exposure Procedures
-
Spill:
-
Solid: Gently cover the spill with absorbent material. Avoid raising dust. Collect the material into a sealed container for hazardous waste disposal.
-
Solution: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse opened eyes for several minutes under running water.
-
Inhalation: Move to fresh air. If symptoms persist, consult a physician.
-
Ingestion: If symptoms persist after swallowing, seek medical attention.
Disposal Plan
Due to the conflicting hazard information, all waste containing this compound (solid, solutions, contaminated labware, and PPE) should be treated as hazardous chemical waste.
-
Segregate Waste: Collect all waste in designated, sealed, and clearly labeled containers.
-
Contaminated Labware: Collect items such as pipette tips and vials in a puncture-resistant container labeled as "Hazardous Waste" with the compound's name.[4]
-
Contaminated PPE: Place used gloves and other disposable PPE in a sealed bag or container labeled as hazardous waste.[4]
-
Consult EHS: Dispose of all waste through your institution's certified hazardous waste program. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂N₆O | Multiple Sources |
| Molecular Weight | 456.6 g/mol | Multiple Sources |
| CAS Number | 2919575-27-0 | Multiple Sources |
| Appearance | Solid | Multiple Sources |
| Purity | ≥98% | Multiple Sources |
| Solubility in DMSO | ≥23.15 mg/mL | ApexBio |
| Solubility in Water | Insoluble | Selleck Chemicals |
| Solubility in Ethanol | Insoluble | Selleck Chemicals |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for preparing stock and working solutions of this compound.
Caption: Workflow for the preparation and storage of this compound solutions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
